Product packaging for Belnacasan(Cat. No.:CAS No. 273404-37-8)

Belnacasan

Cat. No.: B1684658
CAS No.: 273404-37-8
M. Wt: 509.0 g/mol
InChI Key: SJDDOCKBXFJEJB-MOKWFATOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Belnacasan is a dipeptide.
VX-765 is the orally available prodrug of a potent and selective competitive inhibitor of ICE/caspase-1 (VRT-043198). VX-765 is currently under clinical development for the treatment of inflammatory and autoimmune conditions, as it blocks the hypersensitive response to an inflammatory stimulus.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a NSAID

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN4O6 B1684658 Belnacasan CAS No. 273404-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDOCKBXFJEJB-MOKWFATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017651
Record name N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273404-37-8, 851091-96-8
Record name VX 765
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273404-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belnacasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX765
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Belnacasan's Mechanism of Action in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key mediator of this inflammatory cascade is the enzyme caspase-1, which, upon activation within a multi-protein complex known as the inflammasome, proteolytically matures the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Belnacasan (VX-765), a selective and orally bioavailable prodrug, represents a promising therapeutic strategy by targeting this central inflammatory pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of neuroinflammation, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound (VX-765)

This compound is a dipeptide that acts as a prodrug of VRT-043198.[1] Following oral administration, this compound is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[2][3] This active form is a potent, selective, and irreversible inhibitor of caspase-1 and the closely related caspase-4.[4][5][6] VRT-043198 has been shown to be permeable to the blood-brain barrier, a critical feature for targeting neuroinflammatory processes within the central nervous system (CNS).[2]

Core Mechanism of Action: Inhibition of the Inflammasome Pathway

The primary mechanism of action of this compound is the inhibition of caspase-1, a cysteine protease that plays a pivotal role in the innate immune response.[7][8] Caspase-1 is the effector enzyme of the inflammasome, a cytosolic multi-protein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[9]

Upon activation, pro-caspase-1 is recruited to the inflammasome complex, where it undergoes auto-cleavage to form the active caspase-1 heterotetramer.[10] Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion.[7][8] These cytokines are potent mediators of inflammation, inducing a cascade of downstream events including the expression of other inflammatory genes, recruitment of immune cells, and in the context of the CNS, activation of microglia and astrocytes.[11]

VRT-043198, the active metabolite of this compound, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity.[3][9] This inhibition prevents the processing and release of IL-1β and IL-18, effectively dampening the inflammatory response at a critical upstream point.[9][12]

Quantitative Data on this compound and VRT-043198 Activity

The potency and selectivity of this compound's active metabolite, VRT-043198, have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Inhibitor Target Inhibition Constant (Ki) IC50 Assay Type Reference(s)
VRT-043198Caspase-10.8 nM11.5 nMCell-free enzyme assay[1][2][4][5][7][13]
VRT-043198Caspase-4<0.6 nM-Cell-free enzyme assay[1][4][5][6][13]
VRT-043198Caspase-3, -6, -7, -8, -9->100-10,000-fold selectivityCell-free enzyme assay[2][12]

Table 1: In Vitro Enzymatic Inhibition Data

Inhibitor Cell Type Stimulus Measured Outcome IC50 Reference(s)
VRT-043198Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-1β release0.67 µM[2][4]
VRT-043198Human Whole BloodLipopolysaccharide (LPS)IL-1β release1.9 µM[2][4]
This compound (VX-765)Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-1β and IL-18 release~0.7 µM[5][6]

Table 2: In Vitro Cell-Based Inhibition of Cytokine Release

Animal Model Disease/Condition This compound (VX-765) Dosage Key Findings Reference(s)
MiceCollagen-Induced Arthritis200 mg/kg, p.o.~60% inhibition of LPS-induced IL-1β production[4]
MiceAcute Seizures50-200 mg/kgDelayed seizure onset, decreased seizure number and duration[4]
Rats (GAERS)Genetic Absence Epilepsy-Significantly reduced spike-and-wave discharges[4]
MiceSpinal Cord Injury-Inhibited caspase-1 activation and IL-1β/IL-18 secretion[14]
Mice (EAE)Multiple Sclerosis-Reduced expression of inflammasome-associated proteins in the CNS[15]

Table 3: In Vivo Efficacy in Preclinical Models

Signaling Pathways and Experimental Workflows

The Inflammasome Signaling Pathway and this compound's Point of Intervention

Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1: Priming & Activation ASC ASC Adaptor Protein PRR->ASC Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Inflammasome->Casp1 Auto-cleavage This compound This compound (VX-765) (Active Metabolite VRT-043198) This compound->Casp1 Inhibition

Caption: Inflammasome pathway and this compound's inhibitory action.

Experimental Workflow for Evaluating this compound in a Neuroinflammation Model

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_assessment Assessment cluster_analysis Analysis cluster_outcome Outcome Animal_Model Animal Model of Neuroinflammation (e.g., LPS injection) Treatment_Groups Treatment Groups: - Vehicle Control - this compound (VX-765) Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Tests (e.g., cognitive function) Treatment_Groups->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Spinal Cord) Treatment_Groups->Tissue_Collection Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Western_Blot Western Blot: - Cleaved Caspase-1 - Pro-IL-1β Tissue_Collection->Western_Blot ELISA ELISA: - IL-1β levels - IL-18 levels Tissue_Collection->ELISA IHC Immunohistochemistry: - Microglial activation (Iba1) - Astrogliosis (GFAP) Tissue_Collection->IHC Western_Blot->Data_Analysis ELISA->Data_Analysis IHC->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay
  • Objective: To determine the IC50 or Ki of a compound against recombinant human caspase-1.

  • Principle: The assay measures the enzymatic activity of caspase-1 by monitoring the cleavage of a fluorogenic substrate, such as Ac-YVAD-AMC.

  • Materials:

    • Recombinant human caspase-1 enzyme.

    • Caspase assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM dithiothreitol, and 5% (v/v) dimethyl sulfoxide).[4]

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

    • Test compound (e.g., VRT-043198) and vehicle control (DMSO).

    • 96-well black microplate.

    • Fluorometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in caspase assay buffer.

    • In a 96-well plate, add the test compound dilutions or vehicle control.

    • Add recombinant caspase-1 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[4]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate.

    • Calculate the rate of substrate hydrolysis for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro IL-1β Release Assay from Human PBMCs
  • Objective: To measure the inhibitory effect of a compound on the release of IL-1β from stimulated human immune cells.

  • Principle: Human PBMCs are stimulated with LPS to induce the expression of pro-IL-1β and activate the inflammasome. The amount of mature IL-1β released into the cell culture supernatant is quantified by ELISA.

  • Materials:

    • Isolated human PBMCs.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compound (e.g., this compound) and vehicle control (DMSO).

    • 96-well cell culture plate.

    • Human IL-1β ELISA kit.

  • Procedure:

    • Seed PBMCs in a 96-well plate at a desired density.

    • Pre-treat the cells with serial dilutions of the test compound or vehicle for a specified time (e.g., 30 minutes).[4]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-IL-1β expression and inflammasome activation.

    • Incubate for a sufficient period (e.g., 18-24 hours) to allow for IL-1β production and release.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value for the inhibition of IL-1β release.

In Vivo Model of Neuroinflammation (LPS-induced)
  • Objective: To evaluate the efficacy of a compound in reducing neuroinflammation in an animal model.

  • Principle: Systemic or intracerebroventricular administration of LPS in rodents induces a robust neuroinflammatory response characterized by microglial and astrocyte activation and cytokine production.

  • Materials:

    • Rodents (e.g., C57BL/6 mice).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound (e.g., this compound) formulated for in vivo administration.

    • Vehicle control.

  • Procedure:

    • Acclimatize animals to the experimental conditions.

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before or after the inflammatory challenge.

    • Induce neuroinflammation by administering LPS (e.g., intraperitoneal injection).

    • At a specified time point post-LPS administration, perform behavioral tests to assess neurological function.

    • Euthanize the animals and collect brain tissue for downstream analysis.

    • Analyze brain homogenates for cytokine levels (ELISA), caspase-1 activation (Western blot), and markers of glial activation (immunohistochemistry).

Western Blot for Caspase-1 Cleavage
  • Objective: To detect the active, cleaved form of caspase-1 in cell or tissue lysates.

  • Principle: Proteins from lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the cleaved fragments of caspase-1 (p20 and p10 subunits).

  • Materials:

    • Cell or tissue lysates.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membrane.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against cleaved caspase-1.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Prepare protein lysates from cells or tissues and determine the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against cleaved caspase-1.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system. The presence of bands corresponding to the molecular weight of the cleaved caspase-1 fragments indicates caspase-1 activation.[16][17]

Conclusion

This compound, through its active metabolite VRT-043198, is a potent and selective inhibitor of caspase-1, a key enzyme in the neuroinflammatory cascade. By blocking the inflammasome pathway and subsequent production of IL-1β and IL-18, this compound holds significant therapeutic potential for a variety of neurological disorders where neuroinflammation is a contributing factor. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of caspase-1 inhibitors as a novel class of neuroprotective agents.

References

VRT-043198: The Bioactive Metabolite of Belnacasan and a Potent Modulator of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765). This compound is an orally bioavailable compound that undergoes rapid conversion to VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4.[1][2][3] This document details the pharmacological properties of VRT-043198, its mechanism of action in the context of the inflammasome signaling pathway, and its effects on inflammatory cytokine release. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to conduct similar investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting caspase-1-mediated inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. The inflammasome, a multi-protein complex, plays a central role in initiating inflammatory responses through the activation of caspase-1.[1][4] Activated caspase-1 is responsible for the proteolytic processing and subsequent secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] Consequently, the inhibition of caspase-1 presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

This compound (VX-765) is a prodrug developed as a selective inhibitor of caspase-1.[6][7] Following oral administration, this compound is rapidly converted in vivo by plasma and liver esterases to its active metabolite, VRT-043198.[1][2] VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[1][4] This guide focuses on the technical details of VRT-043198, providing a valuable resource for the scientific community.

Mechanism of Action

VRT-043198 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of caspase-1 and caspase-4.[1][8] Caspase-1 activation is a key step in the inflammasome signaling pathway, which is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[6][9] These signals lead to the assembly of an inflammasome complex, often comprising a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[4][9] This assembly facilitates the auto-activation of pro-caspase-1 into its active form.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory cascade.[4][5] By inhibiting caspase-1, VRT-043198 effectively blocks the production of these key inflammatory cytokines.

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Extracellular Space PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome Recruits ASC & Pro-Caspase-1 ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage VRT VRT-043198 VRT->Casp1 Inhibits Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Inflammation Inflammation IL1b->Inflammation Secretion IL18->Inflammation Secretion

Figure 1: VRT-043198 Inhibition of the NLRP3 Inflammasome Pathway.

Quantitative Data

The inhibitory activity of VRT-043198 has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of VRT-043198

TargetParameterValue (nM)Reference
Caspase-1Ki0.8[1][8]
Caspase-4Ki0.6[1][8]
Caspase-1IC5011.5[10]
Caspase-1IC500.204[11]
Caspase-4IC5014.5[11]
Caspase-5IC5010.6[11]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of VRT-043198

AssayCell TypeParameterValue (nM)Reference
IL-1β ReleaseHuman PBMCsIC500.67 ± 0.55[1][8]
IL-1β ReleaseHuman Whole BloodIC501.9 ± 0.80[1][8]

PBMCs: Peripheral Blood Mononuclear Cells.

VRT-043198 demonstrates high selectivity for caspase-1 and caspase-4, with 100- to 10,000-fold greater selectivity against other caspases such as caspase-3, and -6 through -9.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of VRT-043198.

In Vitro Conversion of this compound to VRT-043198

This protocol describes the chemical conversion of the prodrug to its active metabolite for experimental use.

  • Reagents and Materials:

    • This compound (VX-765)

    • Hydrochloric acid (HCl)

    • Tetrahydrofuran (THF)

    • Water

    • Magnetic stirrer and stir bar

    • Reaction vessel

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add HCl to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the conversion to VRT-043198 by an appropriate analytical method such as HPLC or LC-MS.

    • Once the reaction is complete, neutralize the acid and purify VRT-043198 using standard chromatographic techniques.[10]

G This compound This compound (VX-765) (Prodrug) Esterases Plasma and Liver Esterases (in vivo) or HCl/THF/H2O (in vitro) This compound->Esterases VRT043198 VRT-043198 (Active Metabolite) Esterases->VRT043198 Conversion

Figure 2: Conversion of this compound to VRT-043198.
Caspase-1 Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of VRT-043198 against caspase-1.

  • Reagents and Materials:

    • Recombinant human caspase-1

    • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

    • Assay buffer (e.g., HEPES buffer containing DTT and salts)

    • VRT-043198

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of VRT-043198 in the assay buffer.

    • In a 96-well plate, add the assay buffer, caspase-1 enzyme, and the VRT-043198 dilutions.

    • Pre-incubate the enzyme and inhibitor at room temperature.

    • Initiate the reaction by adding the caspase-1 substrate.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AMC).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

IL-1β Release Assay in Human PBMCs

This protocol details a cell-based assay to measure the effect of VRT-043198 on cytokine release.

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • VRT-043198

    • Human IL-1β ELISA kit

    • 96-well cell culture plate

    • CO2 incubator

  • Procedure:

    • Isolate PBMCs from healthy human blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend PBMCs in RPMI-1640 medium supplemented with FBS.

    • Seed the cells in a 96-well plate.

    • Treat the cells with various concentrations of VRT-043198 for a specified pre-incubation period.

    • Stimulate the cells with LPS to induce IL-1β production and release.

    • Incubate the plate in a CO2 incubator at 37°C.

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value for the inhibition of IL-1β release.[1][8]

G start Isolate Human PBMCs seed Seed PBMCs in 96-well plate start->seed treat Treat with VRT-043198 seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect Supernatants incubate->collect measure Measure IL-1β by ELISA collect->measure end Calculate IC50 measure->end

Figure 3: Experimental Workflow for IL-1β Release Assay.
In Vivo Model of LPS-Induced Cytokine Secretion

This protocol describes an animal model to evaluate the in vivo efficacy of this compound.

  • Animals and Reagents:

    • Male CD-1 mice

    • This compound (VX-765)

    • Vehicle for oral gavage

    • Lipopolysaccharide (LPS) from E. coli

    • Saline

    • Mouse IL-1β ELISA kit

  • Procedure:

    • Acclimatize male CD-1 mice to the experimental conditions.

    • Administer this compound (e.g., 25, 50, 100, or 200 mg/kg) or vehicle orally by gavage.[1]

    • After a specified time (e.g., 1 hour), inject the mice intravenously with LPS (e.g., 2 mg/kg) to induce an inflammatory response.[1]

    • At a predetermined time point post-LPS injection, collect blood samples.

    • Prepare serum from the blood samples.

    • Measure the levels of serum IL-1β using a mouse IL-1β ELISA kit.

    • Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.[1]

Conclusion

VRT-043198, the active metabolite of this compound, is a highly potent and selective inhibitor of caspase-1 and caspase-4. Its ability to block the production of the key pro-inflammatory cytokines IL-1β and IL-18 underscores its therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a comprehensive summary of the available quantitative data and detailed experimental protocols to facilitate further research and development in this promising area of pharmacology. The provided methodologies and data serve as a valuable resource for scientists working to understand and modulate the inflammasome signaling pathway for therapeutic benefit.

References

Belnacasan (VX-765): A Technical Guide to its Inhibition of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases. Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, represents a key therapeutic strategy to modulate the NLRP3 inflammasome pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, orchestrates a pro-inflammatory response.[1] Activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[2] The "activation" step (Signal 2) is triggered by a diverse array of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex.[2][3] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1][3] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[1][3] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[3][4]

This compound (VX-765): Mechanism of Action

This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[5][6][7] VRT-043198 is a potent and selective, competitive inhibitor of caspase-1.[6][8] By directly inhibiting the enzymatic activity of caspase-1, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of the inflammatory response downstream of NLRP3 inflammasome activation.[6][8][9] It has been demonstrated that this compound acts through the covalent modification of the catalytic cysteine residue in the active site of caspase-1.[4] This targeted inhibition of caspase-1 makes this compound a promising therapeutic agent for a variety of inflammatory conditions.[10][11]

Chemical Structure
  • This compound (VX-765):

    • IUPAC Name: (2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide[5][6]

    • Molecular Formula: C₂₄H₃₃ClN₄O₆[5][6]

    • Molar Mass: 509.00 g·mol⁻¹[5]

Quantitative Data: Inhibitory Potency and Efficacy

The following tables summarize the key quantitative data for this compound and its active metabolite, VRT-043198.

Table 1: In Vitro Inhibitory Potency of VRT-043198

TargetParameterValueReference
Caspase-1Ki0.8 nM[8][12][13][14]
Caspase-4Ki< 0.6 nM[8][12]

Table 2: In Vitro Efficacy of this compound (VX-765)

AssayCell TypeParameterValueReference
LPS-induced IL-1β ReleaseHuman PBMCsIC50~0.7 µM[12]
IL-1β ReleaseHuman PBMCsIC500.67 µM[13][14]
IL-1β ReleaseWhole BloodIC501.9 µM[13][14]
IL-1β Release (FCAS patients)Human PBMCsIC500.99 ± 0.29 µM[8]
IL-1β Release (Control)Human PBMCsIC501.10 ± 0.61 µM[8]

Table 3: In Vivo Efficacy of this compound (VX-765)

Animal ModelDosageEffectReference
Collagen-Induced Arthritis (Mouse)200 mg/kg~60% inhibition of LPS-induced IL-1β production[13]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound on the NLRP3 inflammasome pathway.

NLRP3 Inflammasome Activation in Macrophages

This protocol describes the canonical two-step activation of the NLRP3 inflammasome in primary murine bone-marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[2][15]

  • Cell Seeding: Seed BMDMs or PBMCs in a 96-well plate at an appropriate density.

  • Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for 3-5 hours to induce the expression of NLRP3 and pro-IL-1β.[2][16]

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (VX-765) or vehicle control for 30 minutes to 2 hours.[13][16]

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours to induce inflammasome assembly and activation.[2][16]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants for downstream analysis of cytokine release.

Caspase-1 Activity Assay

Caspase-1 activity can be measured using a variety of commercially available kits, which are typically based on the cleavage of a specific substrate.

  • Fluorometric Assay: This assay utilizes a synthetic peptide substrate conjugated to a fluorophore, such as AFC (7-amino-4-trifluoromethyl coumarin).[17]

    • Prepare cell lysates from treated cells.

    • Add the caspase-1 substrate (e.g., YVAD-AFC).

    • Incubate to allow for enzymatic cleavage.

    • Measure the fluorescence of the released AFC at an excitation/emission of approximately 400/505 nm.[17] The fluorescence intensity is directly proportional to the caspase-1 activity.

  • Colorimetric Assay: This assay is based on the spectrophotometric detection of a chromophore, such as p-nitroaniline (pNA), after cleavage from a labeled substrate (e.g., Ac-YVAD-pNA).[18]

    • Prepare cell lysates.

    • Add the caspase-1 substrate.

    • Incubate to allow for cleavage.

    • Measure the absorbance of the released pNA at 405 nm.[18] The absorbance is proportional to caspase-1 activity.

  • Luminogenic Assay: This is a sensitive method that measures caspase-1 activity directly in cell culture wells.[19][20]

    • Add the Caspase-Glo® 1 Reagent, containing a specific caspase-1 substrate and a thermostable luciferase, directly to the cell culture medium.

    • Incubate to allow for substrate cleavage and light production.

    • Measure the resulting luminescence, which is proportional to the amount of active caspase-1.[20]

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

The concentration of mature IL-1β in the collected cell culture supernatants can be quantified using a sandwich ELISA kit.[21][22][23]

  • Coating: Coat a 96-well plate with a capture antibody specific for human or mouse IL-1β.

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of known IL-1β concentrations to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for IL-1β.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP).

  • Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at 450 nm. The concentration of IL-1β in the samples is determined by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound's inhibitory activity.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B_NLRP3 NLRP3_Assembly NLRP3 Inflammasome Assembly Pro_Cytokines Pro-IL-1β / Pro-IL-18 Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_Assembly Pro_Casp1 Pro-Caspase-1 NLRP3_Assembly->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Casp1->Pro_Cytokines cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces via Gasdermin D cleavage This compound This compound (VRT-043198) This compound->Casp1 inhibits Cytokines Mature IL-1β / IL-18 Pro_Cytokines->Cytokines

Caption: NLRP3 Inflammasome Signaling Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Macrophages (e.g., BMDMs, PBMCs) priming Prime with LPS (Signal 1) start->priming treatment Treat with this compound or Vehicle priming->treatment activation Activate with ATP/Nigericin (Signal 2) treatment->activation collection Collect Supernatants & Lyse Cells activation->collection elisa IL-1β ELISA on Supernatants collection->elisa caspase_assay Caspase-1 Activity Assay on Cell Lysates collection->caspase_assay analysis Determine IC50 values & Statistical Significance elisa->analysis caspase_assay->analysis

Caption: Experimental Workflow for Evaluating this compound's Inhibitory Efficacy.

Conclusion

This compound (VX-765) is a well-characterized, potent, and selective inhibitor of caspase-1, a key effector enzyme in the NLRP3 inflammasome pathway. By targeting caspase-1, this compound effectively mitigates the release of the pro-inflammatory cytokines IL-1β and IL-18. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the NLRP3 inflammasome in a variety of inflammatory diseases. The continued investigation of this compound and similar molecules holds significant promise for the development of novel anti-inflammatory therapies.

References

Belnacasan (VX-765): A Targeted Approach to Modulating Inflammasome Activity in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, and explores its therapeutic potential in the context of autoimmune diseases. We delve into its mechanism of action, the intricacies of the NLRP3 inflammasome pathway it targets, and the preclinical and clinical evidence supporting its development. Detailed experimental protocols and quantitative data are presented to facilitate further research and understanding of this promising therapeutic agent.

Introduction: The Role of Caspase-1 in Autoimmunity

Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage.[1][2] A key player in the inflammatory cascade is caspase-1, a cysteine protease also known as interleukin-1 converting enzyme (ICE).[3][4] Caspase-1 is central to the function of inflammasomes, which are intracellular multi-protein complexes that act as sensors for cellular danger signals.[5][6] Upon activation, caspase-1 orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[7][8][9] Given the pivotal role of IL-1β and IL-18 in the pathogenesis of numerous autoimmune disorders, targeting caspase-1 presents a compelling therapeutic strategy.[4]

This compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[10][11] VRT-043198 is a potent and selective inhibitor of caspase-1, effectively blocking the downstream inflammatory signaling mediated by this enzyme.[9] This targeted mechanism of action offers the potential for a more specific anti-inflammatory effect compared to broader immunosuppressive agents.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes and has been implicated in a wide range of inflammatory and autoimmune diseases.[7][12] Its activation is a tightly regulated two-step process:

  • Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and the inactive precursors of the key inflammatory cytokines, pro-IL-1β and pro-IL-18.[5][12]

  • Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex.[7][12][13] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[6][8] The proximity of pro-caspase-1 molecules within the assembled complex facilitates their auto-cleavage and activation.[8]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[7][8]

NLRP3_Inflammasome_Activation cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs_1 PAMPs / DAMPs TLR TLR PAMPs_DAMPs_1->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_Inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_Inactive Translation PAMPs_DAMPs_2 ATP, Toxins, Crystals PAMPs_DAMPs_2->NLRP3_Inactive NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_Inactive->NLRP3_Inflammasome ASC ASC ASC->NLRP3_Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_Inflammasome Casp1_Active Active Caspase-1 NLRP3_Inflammasome->Casp1_Active Auto-activation Casp1_Active->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1_Active->Pro_IL18 Cleavage IL1B Mature IL-1β Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 IL18->Inflammation Belnacasan_MoA NLRP3_Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Casp1 Casp1_Active Active Caspase-1 Pro_Casp1->Casp1_Active Activation Pro_IL1B Pro-IL-1β Casp1_Active->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1_Active->Pro_IL18 Cleavage This compound This compound (VX-765) This compound->Casp1_Active Inhibition IL1B Mature IL-1β Inflammation Inflammation & Pyroptosis IL1B->Inflammation IL18 Mature IL-18 IL18->Inflammation CIA_Workflow start Start: Select DBA/1 Mice day0 Day 0: Primary Immunization (Collagen + CFA) start->day0 day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 treatment Treatment Period (e.g., 4 weeks): - this compound (VX-765) Group - Vehicle (Control) Group day21->treatment monitoring Regular Monitoring: - Clinical Scoring of Paws - Body Weight Measurement treatment->monitoring endpoint End of Study (e.g., Week 7) monitoring->endpoint analysis Analysis: - Histology of Joints - Serum Cytokine ELISA - Radiographic Imaging endpoint->analysis

References

Belnacasan (VX-765): A Potential Neuroprotective Agent in Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. The secondary injury cascade, characterized by neuroinflammation, is a key driver of progressive brain damage following the initial trauma. Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, has emerged as a promising therapeutic candidate. By targeting the inflammasome pathway, this compound effectively mitigates the production of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing pyroptotic cell death and attenuating the neuroinflammatory response. This guide provides a comprehensive overview of the preclinical evidence for this compound in TBI, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: Targeting the Inflammasome Cascade

This compound is a prodrug that is rapidly converted in vivo to its active form, VRT-043198. VRT-043198 is a selective and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] Caspase-1 activation is a critical step in the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This process is initiated by the assembly of multiprotein complexes called inflammasomes, such as the NLRP3 inflammasome, in response to cellular danger signals released after TBI.[2][4]

Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3][4] By inhibiting caspase-1, this compound effectively blocks these downstream events, reducing the release of inflammatory mediators and preventing pyroptotic cell death, which in turn can ameliorate secondary brain injury.[3][5]

Furthermore, preclinical studies have shown that this compound can also suppress the HMGB1/TLR4/NF-κB signaling pathway, another important inflammatory pathway activated in TBI.[3][5]

This compound Mechanism of Action cluster_0 Traumatic Brain Injury (TBI) cluster_1 Inflammasome Activation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention TBI Initial Insult DAMPs DAMPs Release TBI->DAMPs NLRP3 NLRP3 Inflammasome Assembly DAMPs->NLRP3 pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Activation pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b inflammation Neuroinflammation IL1b->inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->inflammation pyroptosis Pyroptosis (Cell Death) GSDMD->pyroptosis pyroptosis->inflammation This compound This compound (VX-765) This compound->caspase1 Inhibition

This compound's inhibition of the inflammasome pathway.

Preclinical Efficacy in Traumatic Brain Injury Models

Multiple preclinical studies have demonstrated the neuroprotective effects of this compound in animal models of TBI, primarily using the controlled cortical impact (CCI) model in mice.[3][5] These studies consistently show that this compound administration following TBI leads to a reduction in inflammatory markers, improved neurological function, and decreased tissue damage.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of this compound in a mouse model of TBI.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Injured Cortex (24h post-TBI)

Treatment GroupIL-1β (pg/mg protein)IL-18 (pg/mg protein)
Sham~25~50
TBI + Vehicle~175~250
TBI + VX-765 (50 mg/kg)~100~150
TBI + VX-765 (100 mg/kg)~75~100

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[6]

Table 2: Effect of this compound on Neurological Outcome (24h post-TBI)

Treatment GroupModified Neurological Severity Score (mNSS)Rotarod Latency (seconds)
Sham0~180
TBI + Vehicle~12~60
TBI + VX-765 (50 mg/kg)~9~100
TBI + VX-765 (100 mg/kg)~7~140

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[6]

Experimental Protocols

The following section details the typical experimental methodologies employed in preclinical studies evaluating this compound for TBI.

Animal Model of Traumatic Brain Injury

A widely used model is the Controlled Cortical Impact (CCI) injury model in mice.[3][5]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.

  • Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex). The dura mater is kept intact.

  • Injury Induction: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to deliver a controlled impact to the exposed cortex at a defined velocity and depth.

  • Post-operative Care: Following the impact, the bone flap is replaced or the craniotomy is sealed, and the scalp is sutured. Animals are monitored during recovery.

Drug Administration
  • Compound: this compound (VX-765) is typically dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration.

  • Dosing Regimen: Doses ranging from 25 to 200 mg/kg have been investigated, with administration typically occurring shortly after TBI induction and then repeated at specified intervals (e.g., every 12 or 24 hours).[6]

Assessment of Outcomes
  • Neurological Function:

    • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.

    • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[6]

  • Biochemical Analysis:

    • ELISA: Used to quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18) in brain tissue homogenates or serum.[6]

    • Western Blot: To measure the protein expression levels of key components of the inflammasome and other signaling pathways (e.g., caspase-1, GSDMD, NF-κB).[5]

  • Histological Analysis:

    • Immunohistochemistry/Immunofluorescence: To visualize and quantify the presence of specific cell types (e.g., microglia, neurons) and inflammatory markers in brain sections.

    • TUNEL Staining: To detect apoptotic cell death.

    • Evans Blue Dye Extravasation: To assess blood-brain barrier permeability.[3]

A typical preclinical experimental workflow for this compound in TBI.

Clinical Development and Future Directions

Despite the promising preclinical data, there are currently no active or completed clinical trials investigating this compound specifically for the treatment of traumatic brain injury.[1] Clinical trials with this compound have been conducted for other inflammatory conditions, such as psoriasis and epilepsy, with mixed results, and one Phase 2b study in epilepsy was terminated by the sponsor.[1][7]

The translation of preclinical findings in TBI to successful clinical outcomes has historically been challenging.[8] Future research should focus on optimizing the therapeutic window, dosage, and duration of this compound treatment for TBI. Furthermore, combination therapies targeting multiple secondary injury pathways may hold greater promise. The robust preclinical evidence for this compound's mechanism of action and its efficacy in animal models provides a strong rationale for its further investigation as a potential therapy for TBI.

Conclusion

This compound (VX-765) represents a targeted therapeutic approach for mitigating the detrimental effects of neuroinflammation following traumatic brain injury. Its selective inhibition of caspase-1 effectively blocks the production of key inflammatory cytokines and prevents pyroptotic cell death. Preclinical studies have consistently demonstrated its neuroprotective effects, including reduced inflammation, improved neurological function, and decreased tissue damage in animal models of TBI. While clinical development for TBI has not yet been initiated, the compelling preclinical data warrant further investigation and highlight this compound as a significant candidate for future therapeutic strategies in TBI.

References

Belnacasan (VX-765): A Technical Overview of a Selective Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Belnacasan (VX-765) is an orally bioavailable investigational drug developed by Vertex Pharmaceuticals. It functions as a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] this compound itself is a prodrug, designed to be rapidly metabolized in the body to its active form, VRT-043198.[1][2] The primary therapeutic rationale for developing a caspase-1 inhibitor is to block the production of potent pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Consequently, this compound has been evaluated for its potential in treating a range of inflammatory and autoimmune conditions, including epilepsy, psoriasis, and arthritis.[1][2]

Mechanism of Action: Targeting the Inflammasome Pathway

This compound's therapeutic effect is rooted in its ability to interrupt a critical inflammatory signaling pathway. Caspase-1, its primary target, is a cysteine protease that is essential for the maturation of IL-1β and IL-18.[5] These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require proteolytic cleavage by active caspase-1 to become biologically active and secreted.[6][7]

The activation of caspase-1 is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome.[8][9] Various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) can trigger the assembly of the inflammasome, which recruits pro-caspase-1 molecules and facilitates their auto-activation.[7][9]

This compound (VX-765) is administered as a prodrug and is converted by plasma esterases into VRT-043198.[10] VRT-043198 is a potent, competitive inhibitor that acts via covalent modification of the catalytic cysteine residue in the active site of caspase-1 and the related caspase-4, thereby preventing the processing and release of active IL-1β and IL-18.[3][10][11] This targeted inhibition of cytokine production forms the basis of its anti-inflammatory effects.[3]

G cluster_0 Inflammasome Activation PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 Inflammasome Assembly (e.g., NLRP3) PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 ProIL18->IL18 IL18->Inflammation This compound This compound (VX-765) (Prodrug) VRT043198 VRT-043198 (Active Metabolite) This compound->VRT043198 esterase conversion VRT043198->Casp1 INHIBITS

This compound's mechanism of action in the inflammasome pathway.

Pharmacological Data

This compound's active metabolite, VRT-043198, has demonstrated potent and selective inhibition of caspase-1 and related caspases. Its efficacy has been confirmed in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Inhibitory Activity of VRT-043198

Target Enzyme Parameter Value Reference
Caspase-1 Ki 0.8 nM [3][12]
Caspase-4 Ki < 0.6 nM [3][12]
IL-1β Release (PBMCs) IC50 0.67 µM - 0.99 µM [3][12]

| IL-1β Release (Whole Blood) | IC50 | 1.9 µM |[12] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Preclinical Efficacy of this compound (VX-765)

Disease Model Species Dosing Regimen Key Findings Reference
Collagen-Induced Arthritis Mouse 100-200 mg/kg, p.o. Dose-dependent reduction in paw inflammation scores; protection from joint damage. [1][12]
Collagen-Induced Arthritis Mouse 100 mg/kg, i.p., twice daily Reduced joint clinical scores, suppressed bone marrow edema, prevented bone erosion. [13]
Acute Partial Seizures Rat N/A Inhibited seizures in preclinical models.
Chronic Epilepsy Mouse 50-200 mg/kg Significantly reduced chronic epileptic activity in a dose-dependent manner. [3]
HIV-1 Infection Humanized Mouse 200 mg/kg, i.p., once daily Reduced plasma viral load and total HIV-1 DNA. [14]

| Acute Lung Injury (LPS-induced) | Mouse | 50 mg/kg | Inhibited pyroptosis, reduced inflammation, and preserved organ morphology. |[15] |

Experimental Protocols

The development of this compound involved a series of standardized in vitro and in vivo assays to characterize its mechanism and efficacy.

Enzyme Inhibition Assay

  • Objective: To determine the inhibitory constant (Ki) of VRT-043198 against purified caspase enzymes.

  • Methodology:

    • Recombinant human caspase-1 is incubated with varying concentrations of the inhibitor (VRT-043198) in a reaction buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT).[12]

    • A fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-AMC or suc-YVAD-p-nitroanilide) is added to initiate the reaction.[12]

    • The rate of substrate hydrolysis is monitored over time using a fluorometer or spectrophotometer.

    • Data are analyzed to calculate the IC50 and subsequently the Ki value, which represents the inhibitor's binding affinity.

  • Selectivity: To determine selectivity, the same assay is performed with other caspases (e.g., caspase-3, -8, -9) using their respective preferred substrates (e.g., Ac-DEVD-AMC).[12] VRT-043198 has shown high selectivity (100- to 10,000-fold) for caspase-1 over other caspases.[16]

Cell-Based Cytokine Release Assay

  • Objective: To measure the potency of this compound in inhibiting IL-1β and IL-18 release from immune cells.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated from healthy donors.

    • Cells are pre-treated for a short duration (e.g., 30 minutes) with various concentrations of this compound (VX-765).[12]

    • Inflammasome activation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the cell supernatant is collected.

    • The concentration of IL-1β and IL-18 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is calculated from the dose-response curve.

  • Specificity Control: The release of other cytokines not primarily dependent on caspase-1, such as TNF-α or IL-6, is also measured to confirm the selective action of the inhibitor.[3][4]

G cluster_workflow Experimental Workflow: Cellular IL-1β Inhibition Assay A Isolate Human PBMCs B Pre-treat cells with varying concentrations of this compound (VX-765) A->B C Stimulate with LPS to activate inflammasome B->C D Incubate for 24 hours C->D E Collect Cell Supernatant D->E F Quantify IL-1β levels using ELISA E->F G Calculate IC50 Value F->G

Workflow for assessing IL-1β inhibition in PBMCs.

Clinical Development and Trials

This compound has been evaluated in human clinical trials for several indications. While it has demonstrated a favorable safety profile, it has not yet shown sufficient efficacy to gain regulatory approval for any specific application.[2]

Table 3: Summary of Key Clinical Trials for this compound (VX-765)

Trial Identifier Phase Indication Participants Dosing Key Findings & Status Reference
NCT00205465 2 Psoriasis 64 N/A Completed. Results not published in peer-reviewed journals. [1]
NCT01048255 2a Treatment-Resistant Partial Epilepsy 60 900 mg, three times daily Safety profile was similar to placebo; most common adverse events were headache and dizziness. Supported moving to a Phase 2b study. [1]
NCT01501383 2b Treatment-Resistant Partial Epilepsy N/A N/A Terminated by the sponsor before completion. [1][15]

| NCT05164120 | 2 | Mild to Moderate COVID-19 | N/A | N/A | Completed. |[15] |

In a Phase 2a study for treatment-resistant epilepsy (NCT01048255), this compound was generally well-tolerated. The most frequent adverse events included headache, dizziness, fatigue, and gastrointestinal issues, which were mostly mild to moderate.[1] Dizziness was the only adverse event with a frequency of 10% or greater in the VX-765 group compared to placebo.[1] Despite promising preclinical data and a good safety profile, the subsequent larger Phase 2b trial in epilepsy was terminated, and the drug has not progressed to Phase 3 for this indication.[1]

Conclusion

This compound (VX-765) represents a significant effort in the targeted development of anti-inflammatory therapeutics. As a potent and selective prodrug inhibitor of caspase-1, it effectively blocks the production of key inflammatory cytokines IL-1β and IL-18. Extensive preclinical studies have validated its mechanism of action and demonstrated efficacy in various animal models of inflammatory diseases. However, despite a favorable safety profile in early-phase clinical trials, this compound has yet to demonstrate sufficient clinical efficacy to proceed to late-stage development for the indications studied. Research continues into the potential applications of caspase-1 inhibition, and the development of this compound provides a valuable case study for future drug discovery efforts in this pathway.

References

Understanding the In Vitro Pharmacodynamics of Belnacasan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198. VRT-043198 is a powerful inhibitor of caspase-1, also known as interleukin-1 converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory process through its mediation of the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting caspase-1, this compound effectively blocks the production of these key cytokines, positioning it as a therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative inhibitory activity, and the experimental protocols used to characterize its function.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

This compound exerts its anti-inflammatory effects by targeting a key signaling pathway in the innate immune system: the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, orchestrates the activation of caspase-1. This process is tightly regulated and typically requires two signals.

Signal 1 (Priming): The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).

Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.

This compound's Point of Intervention: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. This compound's active form, VRT-043198, is a potent and selective inhibitor of caspase-1, effectively blocking this crucial cleavage step. This inhibition prevents the maturation and secretion of IL-1β and IL-18, thereby dampening the inflammatory cascade.

NLRP3_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage / Monocyte cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds ATP ATP P2X7 P2X7R ATP->P2X7 binds NFkB NF-κB Activation TLR4->NFkB activates Inflammasome NLRP3 Inflammasome Assembly P2X7->Inflammasome triggers proIL1b_mRNA pro-IL-1β mRNA NFkB->proIL1b_mRNA upregulates transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates transcription proIL1b Pro-IL-1β proIL1b_mRNA->proIL1b translates to NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translates to NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Caspase1->proIL1b cleaves proIL18 Pro-IL-18 Caspase1->proIL18 cleaves IL1b Mature IL-1β proIL1b->IL1b Secretion Secretion IL1b->Secretion IL18 Mature IL-18 proIL18->IL18 IL18->Secretion This compound This compound (VRT-043198) This compound->Caspase1 inhibits

Caption: The NLRP3 Inflammasome Signaling Pathway and this compound's Mechanism of Action.

Quantitative In Vitro Pharmacodynamics

The inhibitory activity of this compound's active form, VRT-043198, has been quantified in various in vitro assays. The data consistently demonstrate its high potency and selectivity for caspase-1.

Table 1: Enzyme Inhibitory Activity of VRT-043198

Target EnzymeInhibition Constant (Ki)Reference(s)
Caspase-1 (ICE)0.8 nM
Caspase-4< 0.6 nM

Table 2: Cellular Inhibitory Activity of VRT-043198

Cell TypeStimulusMeasured EndpointIC50Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-1β Release0.67 µM
Human Whole BloodLPSIL-1β Release1.9 µM

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

Caspase-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound's active form on purified caspase-1 enzyme activity.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC or suc-YVAD-p-nitroanilide)

  • Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM dithiothreitol, 5% (v/v) DMSO)

  • VRT-043198 (active form of this compound)

  • 96-well microplate (black for fluorescent readout, clear for colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare a serial dilution of VRT-043198 in assay buffer.

  • In a 96-well microplate, add the diluted VRT-043198 or vehicle control (DMSO) to the wells.

  • Add recombinant human caspase-1 to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

  • Immediately begin monitoring the rate of substrate hydrolysis by measuring the fluorescence (for AMC substrates) or absorbance (for p-nitroanilide substrates) over time.

  • Calculate the initial reaction velocities (V) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 value.

Caspase1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of VRT-043198 Add_Compound Add VRT-043198/ vehicle to wells Compound_Prep->Add_Compound Add_Enzyme Add recombinant Caspase-1 Add_Compound->Add_Enzyme Incubate Incubate (10-15 min, 37°C) Add_Enzyme->Incubate Add_Substrate Add Caspase-1 substrate Incubate->Add_Substrate Measure Measure fluorescence/ absorbance over time Add_Substrate->Measure Calculate Calculate initial reaction velocities Measure->Calculate Plot Plot data and determine IC50 Calculate->Plot

Caption: Workflow for a Caspase-1 Enzyme Inhibition Assay.
IL-1β Release Assay in Human PBMCs

This cell-based assay measures the ability of this compound to inhibit the production and release of IL-1β from primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

  • This compound (VX-765).

  • Lipopolysaccharide (LPS).

  • ATP (optional, as a second signal).

  • 96-well cell culture plate.

  • Human IL-1β ELISA kit.

Procedure:

  • Isolate PBMCs from fresh human blood.

  • Seed the PBMCs in a 96-well cell culture plate at a desired density (e.g., 2 x 10^5 cells/well).

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-IL-1β expression (Signal 1).

  • (Optional) After a period of LPS stimulation (e.g., 4 hours), add ATP (e.g., 1 mM) for a short duration (e.g., 30 minutes) to activate the NLRP3 inflammasome (Signal 2).

  • Incubate the cells for a total period of time (e.g., 24 hours).

  • Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Plot the IL-1β concentrations against the this compound concentrations to determine the IC50 value.

Western Blot Analysis of Caspase-1 Cleavage

This technique is used to visualize the inhibition of pro-caspase-1 processing into its active subunits.

Materials:

  • Cell lysates from PBMCs or other relevant cell types treated as described in the IL-1β release assay.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for caspase-1 (recognizing both pro- and cleaved forms).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare cell lysates from cells treated with or without this compound and inflammasome stimuli.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-caspase-1 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an appropriate imaging system. A reduction in the appearance of the cleaved caspase-1 fragments (p20/p10) in this compound-treated samples indicates inhibitory activity.

Conclusion

The in vitro pharmacodynamic profile of this compound clearly demonstrates its potent and selective inhibition of caspase-1. Through its targeted action on the NLRP3 inflammasome pathway, this compound effectively blocks the processing and release of the key pro-inflammatory cytokines IL-1β and IL-18. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other caspase-1 inhibitors in a research and drug development setting.

Methodological & Application

Application Notes and Protocols for In Vitro Caspase-1 Activity Assay Using Belnacasan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] Its activation within multi-protein complexes called inflammasomes triggers the proteolytic maturation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1] This activation also induces a form of programmed cell death known as pyroptosis.[2][3] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory and autoimmune diseases.

Belnacasan (VX-765) is an orally available prodrug that is efficiently converted in the body to its active form, VRT-043198.[4][5][6] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases, acting through the covalent modification of the catalytic cysteine residue in the active site.[2][4] These application notes provide a detailed protocol for an in vitro caspase-1 activity assay using this compound as an inhibitor.

Principle of the Assay

The in vitro caspase-1 activity assay is a fluorometric method that measures the cleavage of a specific caspase-1 substrate. The substrate, typically Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) or a similar peptide sequence conjugated to a fluorescent reporter, is recognized and cleaved by active caspase-1.[7][8] Upon cleavage, the fluorophore is released and emits a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample. By pre-incubating the sample with this compound, the inhibitory effect of the compound on caspase-1 activity can be determined by measuring the reduction in fluorescence.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical caspase-1 activation pathway and the general workflow for the in vitro caspase-1 activity assay.

Caspase-1 Activation Pathway cluster_0 Inflammasome Complex cluster_1 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLR NLR PAMPs/DAMPs->NLR activate ASC ASC NLR->ASC recruit Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruit Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis In Vitro Caspase-1 Assay Workflow Prepare Cell Lysate or\nRecombinant Caspase-1 Prepare Cell Lysate or Recombinant Caspase-1 Pre-incubate with this compound (VX-765)\nor Vehicle Control Pre-incubate with this compound (VX-765) or Vehicle Control Prepare Cell Lysate or\nRecombinant Caspase-1->Pre-incubate with this compound (VX-765)\nor Vehicle Control Add Caspase-1 Substrate\n(e.g., Ac-YVAD-AFC) Add Caspase-1 Substrate (e.g., Ac-YVAD-AFC) Pre-incubate with this compound (VX-765)\nor Vehicle Control->Add Caspase-1 Substrate\n(e.g., Ac-YVAD-AFC) Incubate at 37°C Incubate at 37°C Add Caspase-1 Substrate\n(e.g., Ac-YVAD-AFC)->Incubate at 37°C Measure Fluorescence\n(Ex/Em = 400/505 nm) Measure Fluorescence (Ex/Em = 400/505 nm) Incubate at 37°C->Measure Fluorescence\n(Ex/Em = 400/505 nm) Data Analysis:\nCalculate % Inhibition Data Analysis: Calculate % Inhibition Measure Fluorescence\n(Ex/Em = 400/505 nm)->Data Analysis:\nCalculate % Inhibition

References

Application Notes and Protocols for Belnacasan in a Rat Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Belnacasan (VX-765), a selective caspase-1 inhibitor, in a rat model of collagen-induced arthritis (CIA). This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for inflammatory arthritis.

Introduction

This compound is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of the caspase-1 subfamily of caspases.[1] Caspase-1, also known as interleukin-1 converting enzyme (ICE), is a critical enzyme in the inflammatory pathway. It is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[1][2] By inhibiting caspase-1, this compound effectively blocks the secretion of these key cytokines, thereby reducing the inflammatory response. The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[3]

Mechanism of Action: Caspase-1 Inhibition

This compound's therapeutic effect in arthritis is primarily mediated through the inhibition of the NLRP3 inflammasome signaling pathway. In response to inflammatory stimuli, the NLRP3 inflammasome is assembled, leading to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation and joint destruction in rheumatoid arthritis. Furthermore, activated caspase-1 can cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1] this compound, by inhibiting caspase-1, mitigates these downstream inflammatory events.

Belnacasan_Mechanism_of_Action cluster_cell Macrophage/Synoviocyte cluster_effects Downstream Effects DAMPs DAMPs / PAMPs NLRP3 NLRP3 Inflammasome DAMPs->NLRP3 Activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves GSDMD Gasdermin D caspase1->GSDMD Cleaves IL1b Secreted IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Secreted IL-18 pro_IL18->IL18 IL18->Inflammation pyroptosis Pyroptosis GSDMD->pyroptosis pyroptosis->Inflammation This compound This compound (VX-765) (Prodrug) VRT VRT-043198 (Active form) This compound->VRT Esterase cleavage (in vivo) VRT->caspase1 Inhibits Joint_Destruction Joint Destruction Inflammation->Joint_Destruction

Figure 1: this compound's Mechanism of Action in Arthritis.

Dosage and Administration

While specific studies on this compound in rat CIA models are limited, data from mouse CIA models and other rat models can inform dosage and administration.

ParameterRecommendationSource
Dosage Range 16 - 200 mg/kg[4][5][6]
Administration Route Oral (p.o.), Intraperitoneal (i.p.), or Intravenous (i.v.)[4][6]
Frequency Once or twice daily[6]
Vehicle (Oral) DMSO, PEG300, Tween-80, and ddH₂O[5]
Vehicle (i.p.) 0.9% Saline (as a cloudy suspension)[6]

Note: The optimal dosage, route, and frequency should be determined empirically through dose-ranging studies in the specific rat strain used for the CIA model.

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction and assessment of CIA in susceptible rat strains (e.g., Wistar, Lewis, Sprague-Dawley).[3]

Materials:

  • Bovine or Porcine Type II Collagen

  • 0.05 M Acetic Acid

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27-30 gauge)

  • Homogenizer or emulsifying needle

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution and IFA. A stable emulsion is critical for successful arthritis induction.

  • Primary Immunization (Day 0):

    • Administer 0.1 mL of the collagen emulsion intradermally at the base of the tail of each rat.

  • Booster Immunization (Day 7):

    • Administer a second injection of 0.1 mL of the collagen emulsion at a different site near the base of the tail.[3]

  • Clinical Assessment:

    • Monitor rats daily for the onset of arthritis, which typically appears 10-14 days after the primary immunization.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling, erythema, and joint rigidity). The maximum score per rat is 16.

    • Measure paw volume or ankle thickness using a plethysmometer or calipers.

  • Histopathological and Biomarker Analysis:

    • At the end of the study, collect hind paws for histological analysis of synovial inflammation, cartilage destruction, and bone erosion.

    • Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-collagen antibodies.[7]

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Assessment Day0 Day 0: Primary Immunization (Collagen/IFA) Day7 Day 7: Booster Immunization (Collagen/IFA) Treatment_Start Initiate this compound or Vehicle Treatment Day7->Treatment_Start Monitoring Daily Clinical Scoring & Paw Measurement Treatment_Start->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Histopathology & Biomarker Analysis Endpoint->Analysis

Figure 2: Experimental Workflow for this compound in Rat CIA.

II. Preparation and Administration of this compound

Oral Administration:

  • Prepare a stock solution of this compound in DMSO.

  • For a working solution, mix the DMSO stock with PEG300, then add Tween-80, and finally, bring to the desired volume with ddH₂O.[5]

  • Administer the solution to rats via oral gavage.

Intraperitoneal Administration:

  • Suspend this compound in sterile 0.9% saline to the desired concentration. The result may be a cloudy suspension.[6]

  • Administer the suspension via intraperitoneal injection.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to ameliorate the clinical and pathological signs of arthritis in the rat CIA model.

Quantitative Data Summary:

GroupArthritis Score (Mean ± SEM)Paw Volume (mm³) (Mean ± SEM)Serum IL-1β (pg/mL) (Mean ± SEM)Histological Score (Mean ± SEM)
Naïve Control 0BaselineLow0
CIA + Vehicle HighIncreasedHighHigh
CIA + this compound (Low Dose) ReducedReducedReducedReduced
CIA + this compound (High Dose) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
CIA + Positive Control (e.g., Methotrexate) Significantly ReducedSignificantly ReducedVariableSignificantly Reduced

Note: The table above provides a template for presenting expected results. Actual values will depend on the specific experimental conditions.

Conclusion

This compound, through its targeted inhibition of caspase-1, represents a promising therapeutic agent for the treatment of inflammatory arthritis. The protocols and information provided herein offer a solid foundation for preclinical evaluation of this compound in the rat collagen-induced arthritis model. Careful experimental design, particularly in dose selection and administration, will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: Belnacasan (VX-765) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is rapidly converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a powerful inhibitor of caspase-1 (also known as interleukin-converting enzyme or ICE) and caspase-4.[1][3] By inhibiting these caspases, this compound effectively blocks the inflammatory cascade, including the release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][4][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on its role in modulating the inflammasome signaling pathway.

Mechanism of Action

This compound's active form, VRT-043198, targets caspase-1, a key enzyme in the innate immune response.[2][4] Caspase-1 is activated by a multiprotein complex called the inflammasome, often the NLRP3 inflammasome, in response to various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6][7][8] Once activated, caspase-1 cleaves the precursors of IL-1β and IL-18 into their mature, secreted forms.[4][5] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[4][5] this compound, through its active metabolite, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby inhibiting its activity.[5][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its active form, VRT-043198.

ParameterValueNotes
This compound (VX-765) Molar Mass 509.00 g/mol [2]
Active Form VRT-043198This compound is a prodrug.[1][2]
Target(s) Caspase-1, Caspase-4[1][3]
Ki for Caspase-1 0.8 nM (for VRT-043198)[1][3]
Ki for Caspase-4 <0.6 nM (for VRT-043198)[1][3]
IC50 for IL-1β release (PBMCs) 0.67 µM (for VRT-043198)[3]
IC50 for IL-1β release (whole blood) 1.9 µM (for VRT-043198)[3]
Solubility in DMSO ≥ 100 mg/mL (196.46 mM)[3]
Solubility in Ethanol 50.9 mg/mL (100 mM)
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[1]

Signaling Pathway Diagram

Belnacasan_Pathway This compound (VX-765) Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NLRP3_inflammasome NLRP3 Inflammasome (ASC, pro-caspase-1) PAMPs_DAMPs->NLRP3_inflammasome Signal 2 NFkB NF-κB Signaling TLR->NFkB pro_IL1B_gene pro-IL-1β Gene (Transcription) NFkB->pro_IL1B_gene pro_IL1B_mRNA pro-IL-1β mRNA pro_IL1B_gene->pro_IL1B_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B active_caspase1 Active Caspase-1 NLRP3_inflammasome->active_caspase1 Activation pro_caspase1 pro-caspase-1 active_caspase1->IL1B Cleavage IL18 Mature IL-18 active_caspase1->IL18 Cleavage GSDMD_N GSDMD-N Pore Formation active_caspase1->GSDMD_N Cleavage This compound This compound (VX-765) (Prodrug) VRT043198 VRT-043198 (Active Drug) This compound->VRT043198 Metabolic Conversion VRT043198->active_caspase1 Inhibition Inflammation Inflammation IL1B->Inflammation pro_IL18 pro-IL-18 pro_IL18->IL18 IL18->Inflammation GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pyroptosis->Inflammation

Caption: this compound's mechanism of action in the cell.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (VX-765) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Determine the required concentration and volume. A common stock concentration for in vitro studies is 10 mM to 50 mM.

  • Calculate the mass of this compound needed. Using the molar mass of 509.00 g/mol , calculate the required mass for your desired stock concentration and volume.

  • Prepare the stock solution.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

    • Vortex or gently sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot and store.

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage. The reconstituted product is stable for up to 6 months at -20°C.[5]

In Vitro Inhibition of LPS-Induced IL-1β Secretion in Human PBMCs

This protocol describes how to assess the inhibitory effect of this compound on the secretion of IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from whole blood

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (VX-765) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Experimental Workflow Diagram:

experimental_workflow Inhibition of LPS-Induced IL-1β Secretion Workflow isolate_pbmcs Isolate PBMCs from whole blood seed_cells Seed PBMCs into 96-well plate isolate_pbmcs->seed_cells pretreat Pre-treat with this compound or vehicle (DMSO) seed_cells->pretreat incubate1 Incubate for 30 minutes pretreat->incubate1 stimulate Stimulate with LPS incubate1->stimulate incubate2 Incubate for 18-24 hours stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant elisa Measure IL-1β concentration using ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze

Caption: Workflow for assessing this compound's effect on IL-1β.

Procedure:

  • Cell Seeding:

    • Isolate PBMCs from healthy donor blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in a volume of 100 µL.

  • This compound Pre-treatment:

    • Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 30 minutes.[3]

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 100 ng/mL to 1 µg/mL is typically effective.

    • Add 50 µL of the LPS solution to all wells except for the negative control wells (which should receive 50 µL of medium).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β secretion for each this compound concentration compared to the vehicle-treated, LPS-stimulated control.

    • Plot the results to determine the IC50 value of this compound for IL-1β inhibition.

Concluding Remarks

This compound is a valuable tool for studying the role of the inflammasome and caspase-1 in various cellular processes and disease models. Proper preparation of stock solutions and adherence to established protocols are crucial for obtaining reliable and reproducible results in cell culture experiments. The information and protocols provided here serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes and Protocols: Western Blot Analysis of Caspase-1 Cleavage Following Belnacasan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is an orally bioavailable prodrug that is converted in vivo to its active form, VRT-043198. VRT-043198 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory response.[1][2] Caspase-1, activated within a multiprotein complex known as the inflammasome, is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active mature forms.[3] Additionally, active caspase-1 can induce a form of programmed cell death called pyroptosis through the cleavage of Gasdermin D.[3] Given its central role in inflammation, inhibition of caspase-1 by this compound presents a promising therapeutic strategy for a range of inflammatory diseases.

These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of caspase-1 cleavage in response to this compound treatment.

Data Presentation

The following table summarizes quantitative data from representative studies demonstrating the inhibitory effect of this compound (VX-765) on caspase-1 cleavage. The data is derived from densitometric analysis of Western blots.

Treatment GroupPro-caspase-1 Levels (Normalized to Control)Cleaved Caspase-1 (p20) Levels (Normalized to Control)Reference
Vehicle Control1.001.00[4]
This compound (VX-765)No significant changeSignificantly decreased[4][5]

Note: The table presents a summary of findings. Absolute values can vary based on the experimental model and conditions.

Signaling Pathway

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound's active form, VRT-043198.

G cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NFkB NF-κB Activation TLR->NFkB P2X7 P2X7 NLRP3 NLRP3 P2X7->NLRP3 K+ efflux ATP ATP ATP->P2X7 Signal 2 Pro_IL1b_NLRP3_transcription Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b_NLRP3_transcription ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 (p20/p10) Inflammasome->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Caspase1->Pro_GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N Gasdermin D-N (pore formation) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound (VX-765) (Prodrug) VRT043198 VRT-043198 (Active Inhibitor) This compound->VRT043198 Esterase Cleavage VRT043198->Caspase1 Inhibition

Caption: NLRP3 inflammasome signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the key steps for a typical in vitro experiment to assess the effect of this compound on caspase-1 cleavage.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis cell_seeding Seed cells (e.g., THP-1 monocytes or macrophages) priming Prime with LPS (e.g., 1 µg/mL, 3-4 hours) cell_seeding->priming belnacasan_treatment Pre-treat with this compound (various concentrations) priming->belnacasan_treatment stimulation Stimulate with Nigericin or ATP (to activate inflammasome) belnacasan_treatment->stimulation harvest Harvest cell lysates and supernatants stimulation->harvest protein_quant Protein quantification (e.g., BCA assay) harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies (anti-caspase-1 p20, anti-pro-caspase-1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection imaging Image acquisition detection->imaging densitometry Densitometry analysis imaging->densitometry normalization Normalize to loading control (e.g., β-actin or GAPDH) densitometry->normalization quantification Quantify band intensities normalization->quantification

Caption: Experimental workflow for Western blot analysis of caspase-1 cleavage.

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for human THP-1 monocytes, which are a common model for studying the inflammasome.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (VX-765)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 monocytes in suspension.

    • For differentiation into macrophage-like cells, seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL PMA for 48-72 hours. Replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before the experiment.

  • Priming:

    • Prime the THP-1 cells (differentiated or undifferentiated) with 1 µg/mL LPS for 3-4 hours. This step is crucial to upregulate the expression of pro-IL-1β and NLRP3.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the primed cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

  • Inflammasome Activation:

    • Stimulate the cells with an NLRP3 inflammasome activator. Common choices include:

      • Nigericin (10-20 µM) for 30-60 minutes.

      • ATP (5 mM) for 30-60 minutes.

  • Sample Collection:

    • Carefully collect the cell culture supernatant. This can be used for analyzing secreted proteins.

    • Wash the adherent cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant (cell lysate).

Western Blot Analysis

Materials:

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-human caspase-1 (p20 subunit specific)

    • Mouse anti-human pro-caspase-1

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay or a similar method to ensure equal protein loading.

  • Sample Preparation:

    • Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a 12-15% gel is suitable for resolving pro-caspase-1 and the cleaved p20 subunit).

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for the cleaved p20 subunit of caspase-1 and for pro-caspase-1. A loading control antibody should also be used.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the bands corresponding to pro-caspase-1 and cleaved caspase-1 (p20).

    • Normalize the band intensities to the loading control to account for any variations in protein loading.

By following these detailed protocols and utilizing the provided information, researchers can effectively analyze the inhibitory effects of this compound on caspase-1 cleavage, contributing to a better understanding of its therapeutic potential in inflammatory diseases.

References

Application Note: Immunohistochemical Detection of Inflammatory Markers Following Belnacasan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex that governs the innate immune response.[1][2] Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1 into its active form, caspase-1.[3][4] Active caspase-1 then proteolytically cleaves the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted.[1][5]

Belnacasan (also known as VX-765) is an orally available prodrug that is converted in the body to its active form, VRT-043198.[6][7] VRT-043198 is a potent and selective inhibitor of caspase-1.[6][8] By blocking caspase-1 activity, this compound effectively prevents the maturation and release of IL-1β and IL-18, thereby exerting strong anti-inflammatory effects.[6][9] This makes this compound a valuable tool for studying inflammatory pathways and a potential therapeutic agent for a variety of inflammatory diseases.[7][10]

This application note provides a detailed immunohistochemistry (IHC) protocol for detecting and semi-quantifying the expression of key inflammation markers, specifically active Caspase-1 and mature IL-1β, in formalin-fixed, paraffin-embedded (FFPE) tissue sections from subjects treated with this compound versus a vehicle control.

Signaling Pathway

The diagram below illustrates the canonical NLRP3 inflammasome pathway and highlights the inhibitory action of this compound on Caspase-1 activation.

NLRP3_Pathway cluster_activation Inflammasome Activation cluster_cleavage Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves IL1B Mature IL-1β (Secreted) Pro_IL1B->IL1B This compound This compound (VRT-043198) This compound->Casp1 Inhibits

Caption: The NLRP3 inflammasome pathway and the inhibitory point of this compound.

Experimental Workflow

The following diagram outlines the major steps of the immunohistochemistry protocol for detecting inflammation markers in FFPE tissues.

IHC_Workflow A Tissue Fixation (e.g., 10% NBF) B Paraffin Embedding A->B C Sectioning (4-5 µm sections) B->C D Deparaffinization & Rehydration C->D E Antigen Retrieval (Heat-Induced, HIER) D->E F Blocking (Endogenous Peroxidase & Serum) E->F G Primary Antibody Incubation (e.g., anti-Caspase-1, anti-IL-1β) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (DAB Substrate) H->I J Counterstaining (Hematoxylin) I->J K Dehydration & Mounting J->K L Microscopy & Analysis K->L

Caption: Standard workflow for immunohistochemical staining of FFPE tissues.

Detailed Immunohistochemistry Protocol

This protocol is a general guideline for the chromogenic detection of active Caspase-1 and IL-1β in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water (diH₂O)

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) is commonly used.[11][12]

  • Peroxidase Blocking Solution: 3% Hydrogen Peroxide (H₂O₂) in methanol.[11][13]

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween 20 (PBS-T).

  • Blocking Buffer: 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.[14]

  • Primary Antibodies (diluted in blocking buffer):

    • Rabbit anti-cleaved Caspase-1 polyclonal antibody

    • Rabbit anti-IL-1β polyclonal antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Detection Reagent: 3,3'-Diaminobenzidine (DAB) substrate kit.[13]

  • Counterstain: Harris' Hematoxylin.[11][15]

  • Mounting Medium: Permanent mounting medium.

2. Deparaffinization and Rehydration [11][12][13]

  • Immerse slides in xylene: 2 changes for 5 minutes each.

  • Immerse in 100% ethanol: 2 changes for 3 minutes each.

  • Immerse in 95% ethanol: 1 change for 3 minutes.

  • Immerse in 70% ethanol: 1 change for 3 minutes.

  • Rinse thoroughly in running tap water, followed by a final rinse in diH₂O.

3. Antigen Retrieval [11][12]

  • Pre-heat the Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) in a water bath or steamer to 95-100°C.

  • Immerse the slides in the hot buffer and incubate for 10-20 minutes. Optimal time should be determined empirically.

  • Remove the container from the heat source and allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides with PBS-T (2 changes for 5 minutes each).

4. Immunostaining Procedure

  • Endogenous Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[11][13]

  • Rinse slides with PBS-T (2 changes for 5 minutes each).

  • Blocking: Apply Blocking Buffer (e.g., 10% Normal Goat Serum) to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber.[14] This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Gently tap off the blocking buffer (do not rinse). Apply the diluted primary antibody (anti-cleaved Caspase-1 or anti-IL-1β) to the sections.

  • Incubate overnight at 4°C in a humidified chamber.

  • The next day, rinse the slides with PBS-T (3 changes for 5 minutes each).

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Rinse the slides with PBS-T (3 changes for 5 minutes each).

  • Signal Detection: Prepare the DAB substrate solution just before use. Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor development under a microscope. Caution: DAB is a potential carcinogen; handle with appropriate personal protective equipment.[11][13]

  • Stop the reaction by immersing the slides in diH₂O.

5. Counterstaining and Mounting [11]

  • Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei (blue).

  • Rinse gently in running tap water for 5-10 minutes until the nuclei are crisp blue.

  • Dehydration: Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 5 minutes, 100% ethanol 2x for 5 minutes each).

  • Clear in xylene (2 changes for 5 minutes each).

  • Apply a coverslip using a permanent mounting medium.

6. Microscopy and Analysis Examine the slides under a light microscope. Positive staining for Caspase-1 and IL-1β will appear as a brown precipitate, while cell nuclei will be stained blue. The staining intensity and the percentage of positive cells can be semi-quantitatively scored by a trained histopathologist.

Data Presentation

Quantitative analysis of IHC staining allows for an objective comparison between treatment groups. The data can be summarized in a table, as shown below with hypothetical results demonstrating the expected effect of this compound. Staining intensity can be scored on a scale (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

Table 1: Semi-Quantitative Analysis of Inflammation Markers

Treatment GroupMarkerStaining Intensity (Mean Score ± SD)Percentage of Positive Cells (Mean % ± SD)
Vehicle Control Cleaved Caspase-12.6 ± 0.475% ± 8%
IL-1β2.8 ± 0.382% ± 6%
This compound-Treated Cleaved Caspase-10.8 ± 0.215% ± 5%
IL-1β1.1 ± 0.325% ± 7%
p < 0.01 compared to Vehicle Control

References

Application Notes and Protocols: Intraperitoneal vs. Oral Gavage Administration of Belnacasan (VX-765) in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade. It is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[1][2] Caspase-1 activation is a critical step in the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively blocks the production of these key mediators, making it a promising therapeutic agent for a range of inflammatory diseases.[1][2]

Data Presentation

The following tables summarize the available quantitative data for the intraperitoneal and oral gavage administration of this compound in rodents. Due to the lack of head-to-head comparative studies, the data is presented for each route separately.

Table 1: Pharmacokinetic and Efficacy Data for Intraperitoneal Administration of this compound (VX-765) in Rodents

SpeciesDoseVehicleKey FindingsReference
Mouse100 mg/kg, twice dailyNot specifiedSignificantly reduced joint clinical scores and bone erosion in a collagen-induced arthritis model.[2]
Mouse200 mg/kg, daily20% cremophorReduced plasma levels of IL-18 and TNF-α in an HIV-1 infection model.[1][1]
Mouse100 mg/kg, dailyDMSOInhibited caspase-1 activation and secretion of IL-1β and IL-18 in a spinal cord injury model.[3][3]
Rat32 mg/kg, IV bolusDMSODecreased infarct size and preserved ventricular function in a myocardial ischemia/reperfusion model.[4]

Table 2: Pharmacokinetic and Efficacy Data for Oral Gavage Administration of this compound (VX-765) in Rodents

SpeciesDoseVehicleKey FindingsReference
MouseNot specifiedNot specifiedEfficiently converted to its active form, VRT-043198, and inhibited LPS-induced cytokine secretion.[2][2]
MouseNot specifiedNot specifiedReduced disease severity and expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation.[2][2]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for oral gavage administration of this compound in rodents are not well-documented in the available literature.

Experimental Protocols

Intraperitoneal (IP) Administration Protocol

This protocol is based on methodologies reported in studies investigating the efficacy of this compound in mouse models of inflammation and disease.[1][2][3]

Materials:

  • This compound (VX-765)

  • Vehicle (e.g., 20% Cremophor EL in sterile saline, Dimethyl sulfoxide (DMSO))

  • Sterile syringes and needles (e.g., 27-gauge)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, prepare a fresh solution of this compound in the chosen vehicle.

    • For example, to prepare a 20 mg/mL solution for a 200 mg/kg dose in a 25g mouse (requiring 0.25 mL), dissolve 50 mg of this compound in 2.5 mL of vehicle.

    • Ensure the solution is homogenous. Gentle warming or vortexing may be required depending on the vehicle.

  • Animal Handling and Injection:

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with the head downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • The needle should be inserted at a 15-30 degree angle.

    • Slowly inject the dosing solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Oral Gavage (PO) Administration Protocol

As this compound is an orally absorbed prodrug, oral gavage is a relevant administration route.[1][2] This protocol provides a general guideline for this procedure.

Materials:

  • This compound (VX-765)

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Sterile syringes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

    • The volume to be administered should be calculated based on the animal's weight and the desired dose. A common volume for mice is 5-10 mL/kg.

  • Animal Handling and Gavage:

    • Firmly but gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the correct position, slowly administer the dosing solution.

    • Carefully withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Mandatory Visualizations

Signaling Pathway of this compound (VX-765)

Belnacasan_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits & Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves This compound This compound (VX-765) (Prodrug) VRT043198 VRT-043198 (Active Form) This compound->VRT043198 Metabolized to VRT043198->Caspase1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Secreted IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Secreted

Caption: this compound's mechanism of action.

Experimental Workflow: Comparative Administration of this compound

Belnacasan_Workflow cluster_0 Treatment Groups cluster_1 Analysis start Rodent Model of Disease IP_group Intraperitoneal (IP) Administration start->IP_group PO_group Oral Gavage (PO) Administration start->PO_group Vehicle_group Vehicle Control start->Vehicle_group Dosing Dosing Regimen (e.g., daily for X days) IP_group->Dosing PO_group->Dosing Vehicle_group->Dosing Monitoring Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling PK_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sampling->PK_analysis Efficacy_analysis Efficacy Assessment (Cytokine levels, Histology, etc.) Sampling->Efficacy_analysis end Data Comparison & Conclusion PK_analysis->end Efficacy_analysis->end

References

Application Notes and Protocols: Measuring Cytokine Inhibition by Belnacasan using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective, orally available prodrug of VRT-043198, an inhibitor of caspase-1.[1][2][3][4] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical enzyme in the inflammatory pathway. It is responsible for the proteolytic cleavage of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. The activation of caspase-1 is a key event mediated by multi-protein complexes called inflammasomes, which assemble in response to various pathogenic and sterile inflammatory stimuli. By inhibiting caspase-1, this compound effectively blocks the release of the pro-inflammatory cytokines IL-1β and IL-18, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.[1][3][4]

This document provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production, specifically IL-1β and IL-18, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The inhibitory activity of this compound's active form, VRT-043198, on cytokine release is summarized in the table below. This data is derived from studies on human peripheral blood mononuclear cells (PBMCs) and whole blood.

CompoundTarget CytokineCell TypeIC50Reference
VRT-043198IL-1βHuman PBMCs0.67 ± 0.55 nM
VRT-043198IL-1βHuman Whole Blood1.9 ± 0.80 nM
VRT-043198IL-18Human PBMCsInhibition demonstrated

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Extracellular Space Stimuli Inflammatory Stimuli (e.g., LPS, ATP) Inflammasome Inflammasome Assembly (e.g., NLRP3) Stimuli->Inflammasome activates pro_caspase1 Pro-Caspase-1 Inflammasome->pro_caspase1 recruits Caspase1 Active Caspase-1 pro_caspase1->Caspase1 autocatalytic cleavage pro_IL1b Pro-IL-1β Caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 cleaves IL1b Mature IL-1β pro_IL1b->IL1b maturation Secretion Cytokine Release IL1b->Secretion secreted IL18 Mature IL-18 pro_IL18->IL18 maturation IL18->Secretion secreted This compound This compound (VRT-043198) This compound->Caspase1 inhibits

Caption: Caspase-1 signaling pathway and this compound's point of inhibition.

G Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Stimulation_1 2. Priming (LPS) Cell_Culture->Stimulation_1 Inhibitor_Treatment 3. This compound Treatment (Varying Concentrations) Stimulation_1->Inhibitor_Treatment Stimulation_2 4. Inflammasome Activation (ATP) Inhibitor_Treatment->Stimulation_2 Supernatant_Collection 5. Supernatant Collection Stimulation_2->Supernatant_Collection ELISA 6. Sandwich ELISA for Cytokine Quantification Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (IC50 Determination) ELISA->Data_Analysis

Caption: Experimental workflow for assessing cytokine inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing the cytokine-inhibiting properties of this compound.

Protocol 1: In Vitro Inhibition of Cytokine Release from THP-1 Monocytes

This protocol describes the induction of IL-1β and IL-18 release from the human monocytic cell line THP-1 and the assessment of inhibition by this compound. For in vitro studies, the active form of this compound, VRT-043198, is recommended.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • VRT-043198 (active form of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human IL-1β and IL-18 ELISA kits

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Seeding:

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Priming (Signal 1):

    • Prime the THP-1 cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare a stock solution of VRT-043198 in DMSO.

    • Prepare serial dilutions of VRT-043198 in complete culture medium to achieve final concentrations ranging from 0.01 nM to 1 µM. Ensure the final DMSO concentration is below 0.1% in all wells.

    • Add 50 µL of the VRT-043198 dilutions or vehicle control (medium with the same DMSO concentration) to the appropriate wells.

    • Pre-incubate for 30 minutes at 37°C.

  • Inflammasome Activation (Signal 2):

    • Prepare a stock solution of ATP in sterile water.

    • Add ATP to the wells to a final concentration of 5 mM to activate the NLRP3 inflammasome.

    • Incubate for 1 hour at 37°C.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions (see Protocol 2 for a general procedure).

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of VRT-043198 compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the log concentration of VRT-043198 and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sandwich ELISA for Human IL-1β Quantification

This protocol provides a general procedure for a sandwich ELISA to measure the concentration of human IL-1β in cell culture supernatants. This protocol should be adapted based on the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • 96-well ELISA plate pre-coated with a capture antibody specific for human IL-1β

  • Recombinant human IL-1β standard

  • Biotinylated detection antibody specific for human IL-1β

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, including standards, samples, and working solutions of antibodies and conjugates, according to the ELISA kit manufacturer's instructions.

    • Create a standard curve by performing serial dilutions of the recombinant human IL-1β standard in assay diluent.

  • Sample and Standard Incubation:

    • Add 100 µL of each standard and sample (cell culture supernatant) to the appropriate wells of the pre-coated ELISA plate.

    • Cover the plate and incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the contents of each well and wash the plate 3-5 times with wash buffer.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed in the standards.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average zero standard optical density from all readings.

    • Plot the absorbance values for the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve. Account for any dilution factors used.

References

Troubleshooting & Optimization

Belnacasan Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

print(google_search.search(queries=["Belnacasan mechanism of action", "this compound caspase-1 inhibition troubleshooting", "this compound off-target effects", "this compound experimental protocols cell culture", "inflammasome signaling pathway caspase-1", "this compound IC50 values caspase selectivity"]))

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting inconsistent results in experiments involving this compound (VX-765). This compound is a potent, orally available prodrug of VRT-043198, which selectively inhibits caspase-1, a key enzyme in the inflammatory response. Consistent and reliable experimental outcomes are crucial for accurately assessing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (VX-765) is a selective prodrug that, once administered, is converted in the body to its active form, VRT-043198. This active compound is a potent inhibitor of the caspase-1 subfamily of enzymes. Caspase-1 is a critical mediator of the innate immune system. It functions by cleaving the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. By inhibiting caspase-1, this compound effectively blocks the release of these key cytokines, thereby exerting anti-inflammatory effects.

Q2: I'm observing high variability in IL-1β/IL-18 inhibition. What are the common causes?

High variability in cytokine inhibition is a frequent issue. Several factors can contribute:

  • Inconsistent Inflammasome Activation: The two-step activation of the NLRP3 inflammasome (priming and activation) must be consistent. Variability in the concentration or purity of agents like lipopolysaccharide (LPS) for priming or ATP/nigericin for activation can lead to inconsistent caspase-1 activity and, consequently, variable inhibition.

  • Cell Health and Passage Number: Cells that are unhealthy, stressed, or have a high passage number can respond differently to stimuli. This can alter inflammasome activation and the apparent efficacy of the inhibitor.

  • Compound Stability and Preparation: this compound, like many small molecules, can degrade if not stored or handled properly. Always prepare fresh working solutions from a validated stock. This compound is soluble in DMSO but not in water.

  • Timing of Treatment: The pre-incubation time with this compound before inflammasome activation is critical. Inconsistent timing can lead to variable levels of target engagement. A 30-minute pre-treatment is often used as a starting point.

Q3: My results show unexpected cell death. Is this compound cytotoxic?

While this compound is designed to be selective, off-target effects or experimental artifacts can lead to cytotoxicity:

  • High Concentrations: At concentrations significantly above the effective IC50, off-target effects may occur. It is crucial to perform a dose-response curve to identify the optimal concentration that inhibits caspase-1 without causing general cytotoxicity.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤0.5%).

  • Pyroptosis vs. Apoptosis: Caspase-1 activation can lead to a form of inflammatory cell death called pyroptosis. This compound is expected to inhibit pyroptosis. If you observe cell death, it's important to determine the mechanism (e.g., using assays for LDH release for pyroptosis vs. caspase-3/7 activity for apoptosis) to understand if it's related to caspase-1 activity.

Q4: How can I be sure that the effects I'm seeing are specifically due to Caspase-1 inhibition?

To confirm specificity, consider the following controls:

  • Use a Negative Control: Test a structurally related but inactive compound, if available.

  • Measure Other Cytokines: this compound should selectively block IL-1β and IL-18 without significantly affecting the release of other cytokines like TNF-α or IL-6.

  • Western Blot Analysis: Directly measure the cleavage of pro-caspase-1 into its active p20 and p10 subunits. Effective this compound treatment should reduce the appearance of these cleaved fragments.

  • Caspase Selectivity: The active form of this compound, VRT-043198, is highly selective for caspase-1 over other caspases like caspase-3 and caspases-6 through -9.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Weak Inhibition of IL-1β/IL-18 Inactive Compound: this compound stock may have degraded.Purchase a new lot of the compound. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Inefficient Inflammasome Activation: Priming (e.g., LPS) or activation (e.g., ATP, nigericin) signal was insufficient.Optimize the concentration and incubation time for both priming and activation signals. Confirm activation in positive control wells (no inhibitor).
Incorrect Assay Timing: Pre-incubation time with this compound was too short.Perform a time-course experiment to determine the optimal pre-incubation time (e.g., 30, 60, 120 minutes) before adding the activation signal.
Non-Caspase-1 Pathway: The observed inflammation may be driven by a pathway that does not depend on caspase-1.Use alternative stimuli or genetic knockouts (if available) to confirm the role of the inflammasome and caspase-1 in your system.
High Background Signal in Assays Contamination: Mycoplasma or endotoxin contamination in cell culture can prime the inflammasome.Regularly test cell lines for mycoplasma. Use endotoxin-free reagents and water.
Cell Stress: Over-confluent cells or harsh handling can cause baseline cell stress and inflammasome activation.Maintain a consistent and healthy cell culture practice. Do not let cells become over-confluent before plating for an experiment.
Inconsistent Results Between Experiments Reagent Variability: Different lots of LPS, ATP, or other reagents can have different potencies.Qualify new lots of critical reagents against old lots to ensure consistency. Use the same lot for a set of related experiments.
Cell Passage Number: High-passage cells may have altered signaling responses.Use cells within a consistent and defined low-passage range for all experiments.
Assay Drift: Minor variations in incubation times, temperatures, or pipetting can accumulate.Use standardized protocols, automated liquid handlers if available, and ensure consistent environmental conditions for all assays.

Quantitative Data Summary

The inhibitory activity of this compound's active form (VRT-043198) is highly potent and selective.

Target Inhibitory Constant (Ki) IC50 (PBMCs) IC50 (Whole Blood) Selectivity
Caspase-1 0.8 nM~0.7 - 0.99 µM1.9 µMHighly selective over caspases-3, 6, 7, 8, 9 (100- to 10,000-fold)
Caspase-4 < 0.6 nMNot widely reportedNot widely reportedAlso potently inhibits this inflammatory caspase.

Note: IC50 values are cell-based and can vary depending on the specific cell type and experimental conditions.

Key Experimental Protocols & Visualizations

Canonical Inflammasome Signaling Pathway

The diagram below illustrates the canonical NLRP3 inflammasome pathway. Pathogen- or danger-associated molecular patterns (PAMPs/DAMPs) trigger a priming signal, leading to the upregulation of NLRP3 and pro-IL-1β. A second activation signal causes the assembly of the NLRP3 inflammasome complex, which recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, secreted form. This compound acts by directly inhibiting the activity of caspase-1.

G PAMPs PAMPs / DAMPs (e.g., LPS, ATP) PRR Pattern Recognition Receptors (e.g., TLR4) PAMPs->PRR Activation Signal 2: Activation (e.g., K+ efflux) PAMPs->Activation Priming Signal 1: Priming (NF-κB Pathway) PRR->Priming Pro_IL1B Pro-IL-1β / Pro-IL-18 Priming->Pro_IL1B Upregulation NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC) Activation->NLRP3_complex Pro_Casp1 Pro-Caspase-1 NLRP3_complex->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β / IL-18 (Secretion) Pro_IL1B->IL1B This compound This compound (VRT-043198) This compound->Casp1 Inhibition

This compound inhibits Caspase-1 in the inflammasome pathway.
Standard In Vitro Experimental Workflow

This workflow outlines the key steps for testing this compound's efficacy in a cell-based assay. Consistent timing and execution at each step are vital for reproducibility.

G cluster_analysis Analysis A 1. Seed Cells (e.g., THP-1, PBMCs) B 2. Prime Cells (e.g., LPS for 2-4 hours) A->B C 3. Pre-treat with this compound or Vehicle Control (30-60 min) B->C D 4. Activate Inflammasome (e.g., ATP or Nigericin) C->D E 5. Incubate (1-6 hours) D->E F 6. Collect Supernatant and/or Cell Lysate E->F G 7. Analyze Samples F->G ELISA ELISA for IL-1β / IL-18 G->ELISA WB Western Blot for Caspase-1 Cleavage G->WB LDH LDH Assay for Cytotoxicity/Pyroptosis G->LDH

A typical workflow for in vitro this compound experiments.
Troubleshooting Logic Flowchart

When encountering inconsistent data, this decision tree can help systematically identify the source of the problem.

G Start Inconsistent Results Observed Check_Reagents Are reagents (LPS, ATP, This compound) fresh & validated? Start->Check_Reagents Check_Cells Are cells healthy & low passage? Mycoplasma free? Check_Reagents->Check_Cells Yes Sol_Reagents Prepare fresh solutions. Qualify new reagent lots. Check_Reagents->Sol_Reagents No Check_Protocol Were incubation times & concentrations followed precisely? Check_Cells->Check_Protocol Yes Sol_Cells Use new cell stock. Perform mycoplasma test. Check_Cells->Sol_Cells No Check_Controls Did positive & vehicle controls behave as expected? Check_Protocol->Check_Controls Yes Sol_Protocol Review protocol. Use checklists during experiment. Check_Protocol->Sol_Protocol No Sol_Controls Issue is likely with test compound or specific treatment. Check_Controls->Sol_Controls Yes Investigate_Assay Problem is systemic. Re-evaluate entire assay setup. Check_Controls->Investigate_Assay No

A decision tree for troubleshooting inconsistent results.

Technical Support Center: Optimizing Belnacasan in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Belnacasan (VX-765) in primary neuron cultures. This guide provides essential information, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals effectively utilize this selective caspase-1 inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (VX-765) is a potent and selective inhibitor of caspase-1.[1][2] It is a prodrug that is rapidly metabolized in the body to its active form, VRT-043198.[1][3] Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[3][4][5] By inhibiting caspase-1, this compound effectively blocks the secretion of these cytokines, thereby exerting anti-inflammatory effects.[4][6] In the context of neuroscience, it has been shown to be neuroprotective in various models of neurological disorders.[3][7]

Q2: What is the recommended starting concentration of this compound for primary neuron cultures?

A2: The optimal concentration of this compound can vary significantly depending on the specific neuronal type, culture conditions, and the experimental model of neuroinflammation or neurodegeneration. Based on available literature, a common starting point for in vitro studies is in the low micromolar (µM) range. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application. A suggested starting range for a dose-response study could be from 1 µM to 50 µM.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the powdered compound in DMSO to a high concentration (e.g., 10-50 mM). This stock solution can then be stored at -20°C or -80°C. For experiments, the stock solution should be diluted to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the neurons.[8]

Q4: How long should I pre-incubate the neurons with this compound before inducing an inflammatory stimulus?

A4: A pre-incubation period allows this compound to be taken up by the cells and converted to its active form, ensuring effective inhibition of caspase-1 upon stimulation. A typical pre-incubation time is 30 to 60 minutes before the addition of the inflammatory agent (e.g., lipopolysaccharide - LPS).[2] However, the optimal pre-incubation time may vary, and it is recommended to optimize this parameter for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
This compound is not preventing neuronal cell death in my model. 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit caspase-1. 2. Timing of Administration: The drug may be added too late to prevent the inflammatory cascade. 3. Cell Death Pathway: The primary cell death mechanism in your model may not be caspase-1 dependent.1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations to identify the optimal dose. 2. Optimize Pre-incubation Time: Vary the pre-incubation time before the insult to ensure adequate drug activity. 3. Investigate the Cell Death Pathway: Use other specific inhibitors or molecular markers to confirm the involvement of caspase-1 and pyroptosis in your model.
I'm observing significant cell death even at low concentrations of this compound. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Compound Cytotoxicity: While generally well-tolerated, high concentrations of any compound can be toxic. 3. Culture Health: The primary neurons may be unhealthy or stressed, making them more susceptible to any treatment.1. Check Final Solvent Concentration: Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%).[8] 2. Assess this compound Cytotoxicity: Perform a toxicity assay with this compound alone (without the inflammatory stimulus) to determine its direct effect on neuronal viability. 3. Optimize Culture Conditions: Ensure your primary neuron culture protocol is optimized for high viability and health.[9]
Inconsistent results between experiments. 1. Variability in Primary Cultures: Primary neurons can have inherent variability between preparations. 2. Inconsistent Drug Preparation: Inaccuracies in preparing or diluting the this compound stock solution. 3. Variability in Experimental Conditions: Minor differences in incubation times, cell density, or reagent concentrations.1. Standardize Culture Protocol: Use a consistent and detailed protocol for isolating and culturing primary neurons.[10][11][12] 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain Consistent Conditions: Carefully control all experimental parameters to minimize variability.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your primary neuron culture.

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons)[10][11]

  • This compound (VX-765)

  • DMSO (cell culture grade)

  • Culture medium (e.g., Neurobasal with B27 supplement)[9]

  • Inflammatory stimulus (e.g., LPS)

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

  • 96-well culture plates

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate at a density appropriate for your neuronal type and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Pre-incubate the cells for 60 minutes at 37°C and 5% CO2.

  • Inflammatory Insult:

    • After pre-incubation, add the inflammatory stimulus (e.g., LPS) to the appropriate wells. Include control wells with no stimulus.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24 hours).

  • Assess Cell Viability:

    • After the incubation period, assess neuronal viability using a standard assay such as the MTT or LDH assay. Follow the manufacturer's instructions for the chosen assay.

    • The LDH assay is particularly useful for assessing pyroptosis, as it measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[13][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for neuroprotection and the TC50 (half-maximal toxic concentration) to identify the toxicity threshold.

Quantitative Data Summary

The following table summarizes key in vitro data for VRT-043198, the active metabolite of this compound.

Parameter Value Assay/Cell Type Reference
Ki for Caspase-1 0.8 nMCell-free assay[2]
Ki for Caspase-4 < 0.6 nMCell-free assay[2]
IC50 for IL-1β release 0.67 µMHuman Peripheral Blood Mononuclear Cells (PBMCs)[2]
IC50 for IL-1β release 1.9 µMHuman whole blood[2]

Visualizations

Signaling Pathways and Workflows

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP1 NLRP1 PAMPs_DAMPs->NLRP1 Activates ASC ASC NLRP1->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocleavage This compound This compound (VX-765) (Prodrug) VRT_043198 VRT-043198 (Active Drug) This compound->VRT_043198 Metabolized to VRT_043198->Caspase1 Inhibits Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin-D Caspase1->GSDMD Cleaves IL1B IL-1β (Inflammation) Pro_IL1B->IL1B IL18 IL-18 (Inflammation) Pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Induces

Caption: this compound's mechanism of action via Caspase-1 inhibition.

Dose_Response_Workflow start Start plate_cells Plate Primary Neurons in 96-well Plate start->plate_cells prepare_drug Prepare Serial Dilutions of this compound plate_cells->prepare_drug pre_incubate Pre-incubate Neurons with this compound (1 hr) prepare_drug->pre_incubate add_stimulus Add Inflammatory Stimulus (e.g., LPS) pre_incubate->add_stimulus incubate Incubate for 24 hours add_stimulus->incubate assess_viability Assess Neuronal Viability (e.g., LDH Assay) incubate->assess_viability analyze_data Analyze Data & Plot Dose-Response Curve assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for a dose-response experiment.

Troubleshooting_Logic start No Neuroprotection Observed check_concentration Is Concentration Optimal? start->check_concentration check_timing Is Pre-incubation Time Sufficient? check_concentration->check_timing Yes dose_response Action: Perform Dose-Response Experiment check_concentration->dose_response No check_pathway Is Cell Death Caspase-1 Dependent? check_timing->check_pathway Yes optimize_timing Action: Optimize Pre-incubation Time check_timing->optimize_timing No verify_pathway Action: Verify Pathway with Specific Markers/Inhibitors check_pathway->verify_pathway Unsure

Caption: Troubleshooting logic for lack of neuroprotection.

References

Potential off-target effects of Belnacasan in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of Belnacasan (VX-765) in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments and to provide a deeper understanding of this compound's selectivity and safety profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (VX-765) is an orally administered prodrug that is rapidly converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme crucial for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By inhibiting caspase-1, this compound effectively blocks the release of these two key cytokines, thereby exerting its anti-inflammatory effects.[2][3]

Q2: How selective is the active form of this compound (VRT-043198) for caspase-1?

A2: VRT-043198 demonstrates a high degree of selectivity for caspase-1 and the closely related caspase-4. It exhibits 100- to 10,000-fold greater selectivity for caspase-1 over other caspases, including caspase-3 and caspases-6 through -9.[3][4] This high selectivity is a key feature intended to minimize off-target effects.

Q3: Has this compound shown any off-target effects on other cytokines?

A3: Studies have shown that this compound's active form, VRT-043198, has minimal effect on the release of several other cytokines, including IL-1α, tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[2][3] This further supports its specific mechanism of action through the targeted inhibition of the caspase-1 pathway.

Q4: What are the known adverse events associated with this compound in clinical studies?

A4: In a Phase 2a, double-blind, randomized, placebo-controlled study involving patients with treatment-resistant partial-onset epilepsy over a six-week treatment period, this compound was generally well-tolerated. The most commonly reported adverse events were headache, dizziness, fatigue, and gastrointestinal disorders, with the majority being mild to moderate in severity.[1] Dizziness was the only adverse event that occurred at a rate of 10% or greater in the this compound group compared to the placebo group.[1]

Q5: Are there any concerns about long-term off-target toxicity with caspase-1 inhibitors as a class of drugs?

A5: Yes, there are potential concerns based on findings with other caspase-1 inhibitors. For instance, the clinical development of pralnacasan, another caspase-1 inhibitor, was halted due to observations of liver toxicity in long-term animal studies.[5] This highlights the importance of thorough long-term toxicological evaluation for any new caspase-1 inhibitor, including this compound, to assess the potential for class-wide off-target effects. A computational study has also predicted potential hepatotoxicity for this compound, although this has not been confirmed in long-term experimental studies.[6]

Troubleshooting Guide

Issue: Unexpected cellular effects observed in my long-term in vitro/in vivo experiments with this compound.

Possible Cause 1: Off-target inhibition of other caspases.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Measure the levels of IL-1β and IL-18 in your experimental system to confirm that this compound is effectively inhibiting caspase-1 at the concentration used.

    • Assess Other Caspase Activity: If possible, perform activity assays for other relevant caspases (e.g., caspase-3, -8, -9) to determine if there is any unintended inhibition at the experimental concentration of this compound's active form, VRT-043198.

    • Dose-Response Analysis: Conduct a dose-response study to determine the lowest effective concentration of this compound that inhibits caspase-1 without causing the unexpected cellular effects.

Possible Cause 2: Unidentified off-target interactions.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough search of recent literature for any newly identified off-target interactions of this compound or other caspase-1 inhibitors.

    • Broad-Spectrum Screening (if feasible): Consider performing or commissioning a broad off-target screening assay, such as a kinome scan or a safety pharmacology panel, using the active metabolite VRT-043198 to identify potential unintended binding partners.

    • Control Experiments: Include appropriate negative and positive controls in your experiments. For example, use a structurally unrelated caspase-1 inhibitor to see if the unexpected effects are specific to this compound.

Data Presentation

Table 1: Selectivity Profile of VRT-043198 (Active Metabolite of this compound) Against Various Caspases

Caspase TargetInhibition Constant (Ki)Selectivity vs. Caspase-1Reference
Caspase-10.8 nM-[4]
Caspase-40.6 nMSimilar Potency[4]
Caspase-3>100-fold weaker than Caspase-1100x[3][4]
Caspase-6>100-fold weaker than Caspase-1100x[3][4]
Caspase-7>100-fold weaker than Caspase-1100x[3][4]
Caspase-8>100-fold weaker than Caspase-1100x[3][4]
Caspase-9>10,000-fold weaker than Caspase-110,000x[3][4]

Table 2: Adverse Events Reported in a Phase 2a Clinical Trial of this compound in Epilepsy Patients (6-Week Treatment Duration)

Adverse EventFrequency in this compound GroupFrequency in Placebo GroupSeverityReference
Dizziness≥10% higher than placeboNot specifiedMild to Moderate[1]
HeadacheMost CommonMost CommonMild to Moderate[1]
FatigueMost CommonMost CommonMild to Moderate[1]
Gastrointestinal DisordersMost CommonMost CommonMild to Moderate[1]

Experimental Protocols

Protocol 1: General Workflow for Assessing Off-Target Effects of a Covalent Inhibitor like VRT-043198

This protocol outlines a generalized approach for identifying potential off-target interactions.

  • Initial Selectivity Profiling:

    • Objective: To determine the selectivity of the inhibitor against its intended target family.

    • Method: Perform in vitro enzymatic assays using a panel of purified enzymes from the same family (e.g., a comprehensive caspase panel). Calculate IC50 or Ki values for each enzyme to determine the selectivity ratio.

  • Broad Off-Target Screening:

    • Objective: To identify potential off-target binding partners across a wide range of protein classes.

    • Method:

      • Kinome Scanning: Utilize a commercial kinome screening service to assess the binding of the inhibitor to a large panel of human kinases. This is particularly important as kinases are common off-targets for small molecule drugs.

      • Safety Pharmacology Panels: Screen the compound against a panel of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.

  • Cell-Based Assays:

    • Objective: To confirm the functional consequences of any identified off-target interactions in a cellular context.

    • Method:

      • Select cell lines that express the identified off-target protein.

      • Treat the cells with a range of concentrations of the inhibitor.

      • Perform functional assays relevant to the off-target protein's activity (e.g., signaling pathway activation, cell proliferation, apoptosis).

  • In Vivo Toxicology Studies:

    • Objective: To evaluate the potential for off-target toxicity in a whole organism.

    • Method:

      • Conduct short-term and long-term toxicology studies in at least two relevant animal species.

      • Monitor for a wide range of clinical and pathological endpoints, with a particular focus on organs that have shown toxicity with similar compounds (e.g., liver for caspase-1 inhibitors).

      • Analyze tissue samples for any unexpected histopathological changes.

Visualizations

Belnacasan_Mechanism_of_Action This compound This compound (VX-765) (Oral Prodrug) VRT VRT-043198 (Active Inhibitor) This compound->VRT Metabolic Conversion ActiveCaspase1 Caspase-1 (Active) VRT->ActiveCaspase1 Inhibition Caspase1 Caspase-1 (Inactive Pro-enzyme) Caspase1->ActiveCaspase1 Activation ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b Cleavage ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Cleavage IL1b IL-1β (Active Cytokine) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 (Active Cytokine) ProIL18->IL18 IL18->Inflammation

Caption: Mechanism of action of this compound (VX-765).

Off_Target_Assessment_Workflow Start Test Compound (e.g., VRT-043198) Selectivity In Vitro Selectivity Profiling (e.g., Caspase Panel) Start->Selectivity BroadScreen Broad Off-Target Screening (Kinome Scan, Safety Panels) Selectivity->BroadScreen CellAssays Cell-Based Functional Assays (for identified off-targets) BroadScreen->CellAssays Toxicology In Vivo Toxicology Studies (Short and Long-term) CellAssays->Toxicology Risk Potential for Off-Target Effects Identified Toxicology->Risk

Caption: Experimental workflow for assessing off-target effects.

References

Technical Support Center: Managing Belnacasan-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential hepatotoxicity in animal models when working with Belnacasan (VX-765), a potent and selective inhibitor of caspase-1. While clinical trials have shown this compound to be generally well-tolerated in humans, preclinical studies with caspase inhibitors warrant careful monitoring of liver function.[1] This guide is intended to help researchers navigate unexpected findings and manage potential liver injury in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (VX-765) is an orally administered prodrug that is rapidly converted in the body to its active form, VRT-043198. VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme that plays a key role in the inflammatory process by cleaving the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. By inhibiting caspase-1, this compound blocks the release of these cytokines, thereby exerting its anti-inflammatory effects.

Q2: Is this compound known to cause hepatotoxicity?

A2: Currently, there is no direct evidence from published preclinical or clinical studies to suggest that this compound causes hepatotoxicity. Human clinical trials have indicated that it is well-tolerated. However, some research on pan-caspase inhibitors has raised safety concerns, suggesting that while they can protect against apoptosis-mediated liver injury in the short term, there is a potential for a delayed switch to necrotic cell death. Therefore, monitoring for potential liver effects in animal models is a prudent measure.

Q3: What is the role of caspase-1 in the liver?

A3: The role of caspase-1 in the liver is complex and appears to be context-dependent. Some studies suggest that caspase-1 may have a protective role in certain types of liver injury, such as trauma and hemorrhagic shock. In these models, caspase-1 knockout mice exhibited increased liver damage.[2] In contrast, in models of drug-induced liver injury (DILI) with agents like acetaminophen, the role of caspase-1 and its downstream products is less clear, with some studies suggesting it is not a critical mediator of injury.[3][4]

Q4: What are the initial signs of potential hepatotoxicity in my animal model treated with this compound?

A4: Initial signs of hepatotoxicity can include changes in physical appearance (e.g., ruffled fur, lethargy), weight loss, or changes in food and water consumption. Biochemical indicators are more specific and include elevations in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Q5: If I observe elevated liver enzymes, what is the first step I should take?

A5: The first and most critical step is to suspend the administration of the suspected offending agent, in this case, this compound. This is the most definitive treatment for DILI.[4] Following withdrawal, liver function should be monitored closely to see if the enzyme levels return to baseline.

Troubleshooting Guide

Issue 1: Unexpected Elevation in Serum ALT and AST Levels

Possible Cause:

  • Direct Hepatotoxicity: this compound or its metabolite, VRT-043198, may be causing direct injury to hepatocytes.

  • Idiosyncratic Reaction: The specific animal model or strain may have a unique sensitivity to the compound.

  • Underlying Inflammation: The experimental model itself (e.g., using LPS) might be sensitizing the liver to the effects of caspase-1 inhibition.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the liver enzyme measurements on a fresh serum sample to rule out experimental error.

  • Dose-Response Assessment: If feasible, conduct a dose-ranging study to determine if the hepatotoxicity is dose-dependent.

  • Histopathological Analysis: Euthanize a subset of animals for histological examination of the liver. Look for signs of necrosis, apoptosis, inflammation, and steatosis. This can help to characterize the nature of the liver injury.

  • Mechanism-Based Investigation:

    • Apoptosis vs. Necrosis: Measure markers of both apoptotic (e.g., cleaved caspase-3) and necrotic cell death (e.g., HMGB1 release). Inhibition of apoptosis by this compound could potentially shift the cell death pathway towards necrosis.

    • Inflammatory Profile: Measure levels of other cytokines to see if there is a broader inflammatory response.

Issue 2: Histological Evidence of Liver Necrosis Despite Caspase-1 Inhibition

Possible Cause:

  • Switch in Cell Death Pathway: As suggested by studies on other caspase inhibitors, blocking the apoptotic pathway may lead to a compensatory increase in necroptosis, a form of programmed necrosis.

  • Caspase-1 Independent Injury: The observed liver injury may be occurring through a mechanism that does not involve caspase-1.

Troubleshooting Steps:

  • Investigate Necroptosis: Analyze liver tissue for markers of necroptosis, such as the phosphorylation of RIPK1 and MLKL.

  • Evaluate Mitochondrial Function: Assess mitochondrial health in isolated hepatocytes, as mitochondrial dysfunction is a common mechanism in DILI.

  • Consider a Different Animal Model: The susceptibility to different forms of cell death can vary between species and strains.

Data Presentation

Table 1: Hypothetical Serum Biochemistry Data in a Rodent Model

Treatment GroupDose (mg/kg)nALT (U/L)AST (U/L)Total Bilirubin (mg/dL)
Vehicle Control0835 ± 580 ± 100.2 ± 0.1
This compound50845 ± 895 ± 150.2 ± 0.1
This compound1008150 ± 25300 ± 400.5 ± 0.2*
This compound2008400 ± 60 850 ± 1201.2 ± 0.4**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Hypothetical Histopathological Findings in Liver Tissue

Treatment GroupDose (mg/kg)Hepatocellular Necrosis (Score 0-4)Inflammatory Infiltration (Score 0-3)Steatosis (Score 0-3)
Vehicle Control00.1 ± 0.10.2 ± 0.20.1 ± 0.1
This compound500.3 ± 0.20.4 ± 0.30.2 ± 0.2
This compound1001.5 ± 0.51.2 ± 0.40.5 ± 0.3
This compound2003.2 ± 0.6 2.5 ± 0.50.8 ± 0.4

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Induction of Potential Hepatotoxicity with this compound

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: Administer this compound or vehicle orally once daily for the desired study duration (e.g., 7, 14, or 28 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weights at least twice a week.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry. Perfuse the liver with saline and collect tissue for histology and molecular analysis.

Protocol 2: Assessment of Liver Injury

  • Serum Biochemistry: Analyze serum samples for ALT, AST, alkaline phosphatase (ALP), and total bilirubin using a certified veterinary diagnostic laboratory or commercially available kits.

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section at 5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides in a blinded manner for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, and fibrosis.

  • Immunohistochemistry: Perform immunohistochemistry on liver sections for markers of apoptosis (e.g., cleaved caspase-3) and necroptosis (e.g., phospho-MLKL).

Visualizations

Belnacasan_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus Pro-caspase-1 Pro-caspase-1 Pro-inflammatory Stimulus->Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) IL-1β (active) IL-1β (active) Caspase-1 (active)->IL-1β (active) Cleavage IL-18 (active) IL-18 (active) Caspase-1 (active)->IL-18 (active) Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 (active) IL-18 (active)->Inflammation This compound (Prodrug) This compound (Prodrug) VRT-043198 (Active) VRT-043198 (Active) This compound (Prodrug)->VRT-043198 (Active) Metabolism VRT-043198 (Active)->Caspase-1 (active)

Caption: Mechanism of action of this compound.

Hepatotoxicity_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation B Randomization & Grouping A->B C This compound Administration (Dose-Response) B->C D Daily Clinical Monitoring C->D E Sample Collection (Blood & Liver) D->E F Serum Biochemistry (ALT, AST, Bilirubin) E->F G Histopathology (H&E) E->G H Immunohistochemistry (Cleaved Caspase-3, p-MLKL) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Experimental workflow for assessing hepatotoxicity.

Troubleshooting_Tree A Elevated Liver Enzymes (ALT/AST)? B Yes A->B C No A->C E Suspend this compound Administration B->E D Continue Monitoring C->D F Perform Liver Histopathology E->F G Evidence of Necrosis? F->G H Yes G->H I No (e.g., Apoptosis, Inflammation) G->I J Investigate Necroptosis Pathway (p-RIPK1, p-MLKL) H->J K Characterize Inflammatory Infiltrate & Apoptotic Markers I->K L Consider Dose Reduction or Alternative Model J->L K->L

Caption: Troubleshooting decision tree for hepatotoxicity.

References

Stabilizing Belnacasan in solution for prolonged experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Belnacasan (VX-765). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on ensuring its stability in solution for prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as VX-765, is an orally bioavailable prodrug. In vivo, it is converted to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme crucial for the activation of the inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4] By inhibiting caspase-1, this compound effectively blocks the inflammatory cascade mediated by the inflammasome pathway.[1][5][6][7][8]

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used in research to study inflammatory processes. It has been investigated for its therapeutic potential in a variety of conditions, including inflammatory disorders, psoriasis, epilepsy, and neuroinflammation.[1][2][5][6] Its ability to specifically target caspase-1 makes it a valuable tool for dissecting the role of the inflammasome in various disease models.

Q3: How should I store this compound powder and its stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound. Storage conditions can vary slightly between suppliers, but general recommendations are summarized in the table below. Always refer to the manufacturer's instructions for specific storage guidelines.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[9]
4°CUp to 2 years[1]
In Solvent-80°CUp to 2 years[10]
-20°CUp to 1 year[10]

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in organic solvents such as DMSO and ethanol, but it is insoluble in water.[9][11] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.

Troubleshooting Guide: Stabilizing this compound in Solution

Issue: I am observing a loss of this compound activity in my prolonged cell culture experiments.

This is a common issue that can be attributed to the stability of this compound in aqueous solutions. Here are some potential causes and solutions:

Potential Cause 1: Hydrolytic Degradation

This compound is a prodrug and can be susceptible to hydrolysis, especially in aqueous cell culture media and at certain pH values. Studies have shown that the prodrug can degrade in aqueous solutions, with increased degradation in acidic and basic conditions.[12]

  • Solution:

    • Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound from a frozen stock solution just before use.

    • pH Monitoring: Ensure the pH of your experimental system is maintained within a neutral range (pH 7.0-7.4), as deviations can accelerate degradation.[12]

    • Minimize Time in Aqueous Solution: Add this compound to the cell culture media immediately before treating the cells. If possible for your experimental design, consider replenishing the media with freshly prepared this compound at regular intervals during prolonged incubations.

Potential Cause 2: Freeze-Thaw Cycles

Repeatedly freezing and thawing stock solutions can lead to the degradation of the compound.

  • Solution:

    • Aliquot Stock Solutions: Upon preparing a stock solution in DMSO or ethanol, it is highly recommended to aliquot it into smaller, single-use volumes.[9][10] This practice minimizes the number of freeze-thaw cycles for the bulk of the stock.

Potential Cause 3: Improper Storage of Solutions

Storing solutions at inappropriate temperatures can compromise the stability of this compound.

  • Solution:

    • Follow Recommended Storage: As detailed in the storage table, store stock solutions at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[10] Avoid storing diluted working solutions for extended periods.

Data Summary

Solubility Data
SolventConcentrationNotes
DMSO~100 mg/mL (~196.5 mM)[1][9]Use fresh, anhydrous DMSO as moisture can reduce solubility.[9]
Ethanol~100 mg/mL[9]
WaterInsoluble[9][11]
Inhibitory Activity
TargetKiIC50Notes
Caspase-10.8 nM[1][9]~0.7 µM (LPS-induced IL-1β release in human PBMCs)[10]This compound is a prodrug; these values refer to the active form, VRT-043198.
Caspase-4<0.6 nM[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (VX-765) powder, anhydrous DMSO.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. To prepare a 100 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 5 mg vial of this compound (MW: 508.99 g/mol ), add 98.2 µL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -80°C.

Protocol 2: In Vitro Inhibition of IL-1β Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell Culture: Isolate human PBMCs and plate them at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI 1640 medium.[1]

  • Pre-treatment: a. Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is below 0.2%.[1] b. Add the diluted this compound solution to the cells at the desired final concentrations. A vehicle control (medium with the same percentage of DMSO) should be included. c. Incubate the cells for 30 minutes at 37°C.[1][9]

  • Stimulation: a. Prepare a solution of lipopolysaccharide (LPS) in cell culture medium. b. Add LPS to the wells at a final concentration of 1-10 ng/mL.[1] c. Incubate the cells for 4 to 24 hours at 37°C.[1]

  • Analysis: a. After incubation, centrifuge the plate to pellet the cells. b. Collect the supernatant and store it at -20°C or -80°C until analysis. c. Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway

Belnacasan_Mechanism_of_Action cluster_cell Immune Cell (e.g., Macrophage) PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b This compound This compound (VX-765) (Prodrug) VRT VRT-043198 (Active Drug) This compound->VRT Metabolic Conversion VRT->Caspase1 Inhibits

Caption: Mechanism of action of this compound in the NLRP3 inflammasome pathway.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock aliquot Aliquot and Store at -80°C prep_stock->aliquot prepare_working Prepare Fresh Working Solution aliquot->prepare_working culture_cells Culture Cells (e.g., PBMCs) pretreat Pre-treat Cells with This compound (30 min) culture_cells->pretreat prepare_working->pretreat stimulate Stimulate with LPS (4-24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze IL-1β (ELISA) collect->analyze end End analyze->end

Caption: General experimental workflow for in vitro testing of this compound.

References

How to minimize variability in Belnacasan in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize variability and ensure robust, reproducible results in in vitro assays involving Belnacasan (VX-765).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as VX-765) is a selective, orally available prodrug.[1][2] In the body or in cell culture, it is converted to its active form, VRT-043198.[1][2][3] VRT-043198 is a potent inhibitor of the caspase-1 enzyme, and also shows activity against caspase-4.[1][4] Caspase-1 is a critical enzyme in the inflammatory process, responsible for cleaving the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, secreted forms.[5][6] By inhibiting caspase-1, this compound effectively blocks the release of these key pro-inflammatory cytokines.[1][5]

Q2: How should I reconstitute and store this compound? A2: this compound is soluble in DMSO (e.g., up to 100 mg/mL) but not in water.[4][7] For in vitro experiments, prepare a concentrated stock solution in fresh, high-quality DMSO.[4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Store the stock solution at -20°C or -80°C for long-term stability (up to one year at -80°C in solvent).[4][7] Powdered this compound is stable for years when stored at -20°C.[8]

Q3: What are the typical readouts for a this compound in vitro assay? A3: The most common readouts quantify the downstream effects of caspase-1 inhibition. These include:

  • IL-1β and IL-18 Release: Measured in the cell culture supernatant, typically by ELISA.[6][9] A reduction in these cytokines is the primary indicator of this compound's activity.

  • Caspase-1 Activity: Assessed using specific fluorometric or luminometric substrates (e.g., Caspase-Glo® 1 assay).[10][11] This directly measures the inhibition of the target enzyme.

  • Pyroptosis/Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[9][12] Since caspase-1 activation leads to a form of inflammatory cell death called pyroptosis, its inhibition by this compound can reduce LDH release.

  • Caspase-1 Cleavage: Visualized by Western blot, detecting the reduction of the cleaved (active) p20 subunit of caspase-1 in cell supernatants or lysates.[9][13]

Troubleshooting Guide

Issue 1: High variability or inconsistent IC50 values for this compound.

Potential Cause Recommended Solution
Inconsistent Cell Health or Density Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment. Stressed cells can lead to unpredictable inflammasome activation.[9]
Variable Inflammasome Priming The priming step (e.g., with LPS) is critical for upregulating pro-IL-1β and NLRP3.[12][14] Standardize the concentration and incubation time of the priming agent. Ensure the LPS lot is consistent, as potency can vary.
Compound Stability/Solubility Issues Avoid repeated freeze-thaw cycles of this compound stock solutions.[4] Use fresh, anhydrous DMSO for reconstitution.[4] When diluting into aqueous culture media, ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
Assay Timing The timing of this compound pre-treatment, inflammasome activation, and endpoint measurement is crucial. Caspase activation is an early event; measuring too late may lead to misleading results due to secondary necrosis.[15] Optimize and standardize all incubation times.
Different Assay Endpoints IC50 values can vary significantly depending on the cytotoxicity or activity assay used (e.g., MTT vs. Alamar Blue vs. LDH).[16][17] Use a consistent assay method for all comparative experiments.

Issue 2: Low or no detectable IL-1β/IL-18 in the supernatant after stimulation.

Potential Cause Recommended Solution
Inefficient Priming The cell type may require a longer priming time or higher concentration of LPS to sufficiently express pro-IL-1β.[12] Verify priming by measuring pro-IL-1β levels in cell lysates via Western blot. Note that some cells, like human monocytes, may not require a priming step for IL-18 release.[18][19]
Suboptimal Inflammasome Activation The concentration or duration of the secondary stimulus (e.g., ATP, nigericin) may be insufficient. Perform a dose-response and time-course experiment for the activating agent to find the optimal conditions for your specific cell type.
Cell Line Incompatibility Ensure your cell line expresses all necessary components of the inflammasome pathway (e.g., NLRP3, ASC, Caspase-1). For example, some RAW264.7 cell lines have deficient ASC and are poor models for NLRP3 inflammasome studies.[9]
ELISA Kit Issues Check the expiration date of the ELISA kit. Ensure standards are prepared correctly and that the kit is specific for the mature form of the cytokine.[6] Run positive controls to validate kit performance.

Issue 3: High background signal in Caspase-1 activity or ELISA assays.

Potential Cause Recommended Solution
Cell Lysis/Death During Priming Excessive cell death during the priming step can release intracellular contents, leading to high background. Check cell viability after priming. Reduce LPS concentration or incubation time if necessary.
Protease Activity in Serum Fetal Bovine Serum (FBS) in culture media can contain proteases that may interfere with assays or overload gels for Western blotting.[20] Consider reducing the serum concentration or using serum-free media during the stimulation and treatment phases.
Non-Specific Substrate Cleavage (Caspase Assays) Other proteases released from dying cells can cleave the caspase-1 substrate.[9] Include a proteasome inhibitor (like MG-132) in the assay reagent and run parallel wells with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine the specific signal.[11][21]
ELISA Cross-Reactivity The ELISA antibodies may be detecting the pro-form of the cytokine in addition to the mature form.[6] Choose a kit specifically validated to detect the cleaved, mature cytokine. Interference from soluble IL-1 receptors can also affect results.[22]

Data Presentation: this compound Properties and Assay Parameters

Table 1: this compound (VX-765) and Active Metabolite (VRT-043198) Inhibitory Activity

CompoundTargetParameterValueCell Type / Condition
VRT-043198Caspase-1Ki0.8 nMCell-free assay
VRT-043198Caspase-4Ki< 0.6 nMCell-free assay
This compound (VX-765)IL-1β ReleaseIC500.99 ± 0.29 µMHuman PBMCs (from FCAS patients)
This compound (VX-765)IL-1β ReleaseIC501.10 ± 0.61 µMHuman PBMCs (from control subjects)
VRT-043198IL-1β ReleaseIC500.67 µMHuman PBMCs
VRT-043198IL-1β ReleaseIC501.9 µMHuman Whole Blood
Data compiled from multiple sources.[1][4] IC50 values can vary based on experimental conditions.[17]

Table 2: Recommended Starting Conditions for In Vitro Inflammasome Assays

ParameterCell Type: Murine BMDMsCell Type: Human PBMCs / THP-1 cells
Seeding Density 0.5 - 1.0 x 106 cells/mL1.0 - 2.0 x 106 cells/mL
Priming (Signal 1) LPS (0.5 - 1 µg/mL) for 3-4 hoursLPS (0.1 - 1 µg/mL) for 3-4 hours
This compound Pre-incubation 30 - 60 minutes prior to Signal 230 - 60 minutes prior to Signal 2
Activation (Signal 2) ATP (5 mM) for 30-60 min OR Nigericin (5-20 µM) for 30-60 minATP (5 mM) for 30-60 min OR Nigericin (5-20 µM) for 30-60 min
Endpoint Measurement Immediately collect supernatant post-activationImmediately collect supernatant post-activation
These are starting recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup.[12][13]

Visualizations: Pathways and Workflows

Belnacasan_Pathway cluster_cell Macrophage / Monocyte PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B NLRP3_stim Activation Stimulus (e.g., ATP, Nigericin) NLRP3_inactive NLRP3 (Inactive) NLRP3_stim->NLRP3_inactive NLRP3_active NLRP3 Inflammasome (ASC, Pro-Caspase-1) NLRP3_inactive->NLRP3_active Signal 2 (Activation) Casp1 Active Caspase-1 NLRP3_active->Casp1 Autocatalysis ProCasp1 Pro-Caspase-1 ProCasp1->NLRP3_active Recruitment Pro_IL1B_mol Pro-IL-1β Casp1->Pro_IL1B_mol Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleaves GSDMD This compound This compound (VX-765) → VRT-043198 This compound->Casp1 INHIBITS IL1B Mature IL-1β Pro_IL1B_mol->IL1B Secretion Secretion & Inflammation IL1B->Secretion

Caption: NLRP3 inflammasome signaling pathway showing this compound's inhibitory target.

Belnacasan_Workflow start 1. Cell Culture Seed cells (e.g., BMDMs, PBMCs) in multi-well plates. prime 2. Priming (Signal 1) Treat with LPS to induce Pro-IL-1β expression. start->prime inhibit 3. Inhibitor Treatment Pre-incubate cells with varying concentrations of this compound. prime->inhibit activate 4. Activation (Signal 2) Add stimulus (e.g., ATP, Nigericin) to activate the inflammasome. inhibit->activate collect 5. Sample Collection Centrifuge plate and collect supernatant for analysis. activate->collect endpoint 6. Endpoint Assays collect->endpoint elisa IL-1β / IL-18 ELISA endpoint->elisa caspase Caspase-1 Activity Assay endpoint->caspase ldh LDH (Cytotoxicity) Assay endpoint->ldh analyze 7. Data Analysis Calculate % inhibition and determine IC50 value. elisa->analyze caspase->analyze ldh->analyze

Caption: General experimental workflow for an in vitro this compound inhibition assay.

Troubleshooting_Tree q1 High Variability in Results? a1_yes Check Cell Health, Density, & Priming Consistency q1->a1_yes Yes q2 No / Low IL-1β Detected? q1->q2 No a2_yes Verify Priming (WB for Pro-IL-1β). Optimize Activator Dose/Time. q2->a2_yes Yes q4 High Background Signal? q2->q4 No q3 Are Positive Controls Working? a2_yes->q3 a3_no Problem with Activator or Assay Kit (ELISA/Caspase). Check Reagent Validity. q3->a3_no No a3_yes Cell line may be unresponsive or this compound dose too high. Verify cell line inflammasome components. q3->a3_yes Yes a4_yes Check for cytotoxicity during priming. Use specific inhibitors (Ac-YVAD-CHO) for caspase assays. q4->a4_yes Yes end Results are consistent. Proceed with analysis. q4->end No

Caption: Troubleshooting decision tree for common issues in this compound assays.

Experimental Protocols

Protocol 1: General Inflammasome Activation and this compound Inhibition Assay

This protocol is a template for murine Bone Marrow-Derived Macrophages (BMDMs) and can be adapted for other relevant cell types like human PBMCs or THP-1 monocytes.

  • Cell Plating: Seed 0.5 x 106 BMDMs per well in a 24-well plate in complete DMEM. Allow cells to adhere for at least 2 hours.

  • Priming (Signal 1): Replace the medium with fresh DMEM containing 1 µg/mL Lipopolysaccharide (LPS). Incubate for 3-4 hours at 37°C.[13]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in DMEM from your DMSO stock. Include a vehicle control well containing the same final concentration of DMSO as the highest this compound dose.

    • After LPS priming, gently wash the cells once with PBS or serum-free media.

    • Add the media containing this compound or vehicle control to the appropriate wells. Incubate for 30-60 minutes at 37°C.[4]

  • Activation (Signal 2): Add the inflammasome activator (e.g., 5 mM ATP or 10 µM Nigericin) directly to the wells. Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Following activation, transfer the plates to ice.

    • To collect the supernatant, centrifuge the plates at 500 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the cell pellet. The supernatant can now be used for downstream analysis (ELISA, LDH assay, etc.).

    • Cell lysates can also be prepared from the remaining cell pellet to analyze intracellular proteins (e.g., pro-IL-1β, β-actin) by Western blot.[12]

Protocol 2: IL-1β Quantification by ELISA

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Use a kit validated for high sensitivity and specificity for mature IL-1β.[23][24]

  • Assay Procedure:

    • Add standards and collected cell culture supernatants (from Protocol 1) to the wells of the antibody-pre-coated microplate.

    • Incubate as per the manufacturer's protocol.

    • Wash the wells to remove unbound substances.

    • Add the biotin-conjugated detection antibody. Incubate.

    • Wash the wells, then add the avidin-conjugated HRP enzyme. Incubate.

    • Wash the wells a final time, then add the substrate solution. Color will develop in proportion to the amount of IL-1β.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Use the standard curve to determine the concentration of IL-1β in your experimental samples. Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

Protocol 3: Caspase-1 Activity Assay (Luminometric)

This protocol is based on the principles of assays like the Caspase-Glo® 1 Inflammasome Assay.[11]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 1 Reagent according to the manufacturer's protocol. It is recommended to aliquot and freeze the reagent if not using the entire amount, as it can lose activity with multiple freeze-thaw cycles.[21]

  • Assay Procedure:

    • Use an opaque, white-walled multiwell plate suitable for luminescence measurements to minimize cross-talk.[11]

    • Set up your experiment as described in Protocol 1 in the white-walled plate. Include no-cell background controls.

    • To determine caspase-1 specific activity, set up parallel wells that include the caspase-1 inhibitor Ac-YVAD-CHO.[11][21]

    • At the end of the experiment, add the prepared Caspase-Glo® 1 Reagent directly to each well (typically at a 1:1 ratio with the cell culture volume).

    • Mix briefly on a plate shaker (e.g., 500 rpm for 30 seconds).[21]

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[21]

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the no-cell background from all readings.

    • Calculate the specific caspase-1 activity by subtracting the signal from the Ac-YVAD-CHO-treated wells from the corresponding untreated wells.

    • Determine the percent inhibition for each this compound concentration.

References

Technical Support Center: Enhancing Belnacasan Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for addressing the challenges associated with the oral bioavailability of Belnacasan (VX-765).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

Answer: this compound (VX-765) is an orally administered prodrug that is converted in the body to its active form, VRT-043198.[1][2][3][4] This active metabolite is a potent and selective inhibitor of caspase-1, an enzyme critical to the inflammatory response.[5][6][7] While this compound is described as "orally absorbed," its efficacy can be limited by suboptimal bioavailability.[3] Computational models suggest this compound may have an inferior intestinal absorption level, a common challenge for molecules with certain physicochemical properties (e.g., low solubility, high molecular weight).[1] Enhancing its oral bioavailability is crucial for achieving consistent therapeutic concentrations and maximizing its therapeutic potential in clinical applications.

Q2: What is the mechanism of action for this compound?

Answer: this compound's therapeutic effect is mediated by its active form, VRT-043198, which inhibits caspase-1. Caspase-1 is a key enzyme in the innate immune system. Its activation, typically occurring within a multi-protein complex called the inflammasome, leads to the cleavage and maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][9][10][11] By inhibiting caspase-1, VRT-043198 blocks the production of these mature cytokines, thereby suppressing the inflammatory cascade.[2][3] This makes it a target for various inflammatory diseases.

Belnacasan_MOA cluster_inhibition Inhibition by this compound This compound This compound (VX-765) (Prodrug) VRT VRT-043198 (Active Form) This compound->VRT Metabolic Conversion Casp1 Casp1 VRT->Casp1 Inhibits

Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble drug like this compound?

Answer: For drugs with poor aqueous solubility and/or low permeability (often classified as BCS Class II or IV), several formulation strategies can significantly enhance oral absorption.[12] These approaches aim to increase the drug's dissolution rate and apparent solubility in the gastrointestinal tract.[13][14]

Formulation StrategyPrinciple of ActionKey Considerations
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine micro- or nano-emulsion upon contact with GI fluids, increasing the surface area for absorption.[13][14][15]Selection of excipients is critical to ensure drug solubility and stability. The formulation must emulsify rapidly and consistently. Can be filled into soft or hard gelatin capsules.[16]
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix. This amorphous form has greater apparent solubility and a faster dissolution rate.[14][17]The polymer must be able to stabilize the amorphous drug and prevent recrystallization. Common manufacturing methods include spray drying and hot-melt extrusion.[13][17]
Particle Size Reduction (Nanocrystals) The surface area of the drug is dramatically increased by reducing its particle size to the nanometer range (nanosuspensions). According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[13][15]Stabilizers (surfactants or polymers) are required to prevent particle aggregation. Wet media milling is a common production technique.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, which has a hydrophilic exterior. This inclusion complex is more water-soluble.[13][14][15]The stoichiometry of the complex and the binding affinity are important. Not suitable for all molecule sizes.
Q4: How can I assess the effectiveness of my new this compound formulation in vitro?

Answer: A series of in vitro tests are essential to predict the in vivo performance of your formulation. The primary goals are to assess improvements in dissolution and intestinal permeability.

  • In Vitro Dissolution/Drug Release Studies: This test measures the rate and extent to which the active drug is released from the formulation. For bioavailability enhancement, the goal is to demonstrate a significantly faster and more complete release compared to the unformulated drug, especially in biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the intestinal environment.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to resemble the small intestine's epithelial barrier.[18][19] It is used to predict intestinal permeability and to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[18][20]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound formulation.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and identify potential efflux mechanisms.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell™ plates and cultured for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >600 Ω·cm²).[21]

  • Transport Study (Bidirectional):

    • Apical to Basolateral (A→B) Transport: The test compound (e.g., 10 µM this compound formulation) is added to the apical (upper) compartment. The appearance of the compound in the basolateral (lower) compartment is measured over time (e.g., 90-120 minutes).[20][21]

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is measured.

  • Sample Analysis: Samples from both compartments are collected at specified time points and analyzed using LC-MS/MS to determine the concentration of this compound and its active metabolite, VRT-043198.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[18]

workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_decision Analysis & Decision start Start: Unformulated this compound formulate Select Strategy (e.g., SEDDS, ASD, Nanosuspension) start->formulate prepare Prepare Formulation formulate->prepare characterize Physicochemical Characterization (e.g., Particle Size, Stability) prepare->characterize dissolution Dissolution & Drug Release (Biorelevant Media) characterize->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_study Rodent Pharmacokinetic (PK) Study (Oral Gavage) permeability->pk_study Proceed if In Vitro Results are Promising analysis LC-MS/MS Analysis (Plasma Samples) pk_study->analysis data Calculate PK Parameters (AUC, Cmax, Tmax) analysis->data evaluate Evaluate Results: Bioavailability Improved? data->evaluate evaluate->formulate No: Re-formulate end End: Optimized Formulation evaluate->end Yes

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration and calculate its relative bioavailability.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (e.g., 10-week-old, weighing 17-25g).[22] Animals should be fasted overnight (approx. 12 hours) before dosing but have access to water.[22]

  • Dosing Groups:

    • Group 1 (Test Formulation): Administer the new this compound formulation orally via gavage. A typical dose might be 50-200 mg/kg.[6] The vehicle should be appropriate for the formulation (e.g., water for a nanosuspension, oil for a lipid-based system).

    • Group 2 (Control): Administer an equivalent dose of unformulated this compound suspended in a simple vehicle (e.g., 0.5% methylcellulose).

    • Group 3 (IV Administration - Optional): Administer the active metabolite, VRT-043198, intravenously to determine absolute bioavailability.

  • Administration: Administer the substance using a proper-sized oral gavage needle.[23] The volume is typically 5-10 mL/kg.[23][24]

  • Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at multiple time points. A typical schedule would be: pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[22][24] Use tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and VRT-043198 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax). The relative bioavailability (Frel) of the test formulation is calculated as: Frel (%) = (AUC_test / AUC_control) * 100.

Troubleshooting Guide

bioavailability_factors cluster_drug Drug & Formulation Properties cluster_physio Physiological Factors cluster_outcome Result Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Absorption Drug Absorption Dissolution->Absorption Permeability Permeability (LogP) Permeability->Absorption Stability GI Stability (pH, Enzymes) Stability->Absorption Efflux Susceptibility to Efflux (e.g., P-gp) Efflux->Absorption GIT GI Transit Time GIT->Absorption Food Food/Fluid Effects Food->Absorption Metabolism First-Pass Metabolism (Gut Wall, Liver) Bioavailability Oral Bioavailability Metabolism->Bioavailability pH GI Tract pH pH->Dissolution Absorption->Bioavailability

Problem: High variability in in vivo pharmacokinetic results.
  • Possible Cause 1: Food Effect. The presence or absence of food can significantly impact the absorption of lipophilic drugs. Fed conditions can increase solubilization via bile salts but can also delay gastric emptying.

    • Solution: Standardize the feeding state of the animals (e.g., consistent overnight fasting). Consider conducting studies in both fed and fasted states to fully characterize the food effect.[25]

  • Possible Cause 2: Formulation Instability. The formulation may not be behaving as expected in vivo. For example, an ASD could be recrystallizing in the aqueous GI environment, or a SEDDS might not emulsify properly.

    • Solution: Re-evaluate the stability of your formulation. Perform dissolution tests in biorelevant media after storing the formulation under stress conditions (e.g., elevated temperature/humidity) to check for changes in performance.

  • Possible Cause 3: Improper Gavage Technique. Inconsistent administration can lead to dosing errors or stress-induced physiological changes in the animals, affecting GI motility.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate needle sizes and confirm correct placement to avoid injury and stress.[23][26]

Problem: My formulation shows poor drug release in in vitro dissolution tests.
  • Possible Cause 1 (for ASDs): Recrystallization. The drug may be converting from its high-energy amorphous state back to its stable, poorly soluble crystalline form.

    • Solution: Increase the drug-to-polymer ratio or select a different polymer with better stabilization properties (e.g., one with strong hydrogen bonding potential with the drug).

  • Possible Cause 2 (for Nanosuspensions): Particle Aggregation. The nanoparticles may be agglomerating, reducing the effective surface area for dissolution.

    • Solution: Optimize the type and concentration of the stabilizer (surfactant/polymer). Assess the formulation's zeta potential; a higher absolute value (>|30| mV) often indicates better stability.[25]

  • Possible Cause 3 (for SEDDS): Poor Emulsification. The oil/surfactant/co-solvent ratio may be suboptimal, leading to the formation of large, unstable emulsion droplets with a low surface area.

    • Solution: Systematically screen different ratios of excipients to identify a formulation that rapidly forms a stable micro- or nano-emulsion. Characterize the droplet size upon emulsification using dynamic light scattering.

Problem: The Caco-2 assay shows low permeability (Papp) even with a solubilizing formulation.
  • Possible Cause 1: High Efflux. this compound or its active metabolite may be a strong substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.

    • Solution: Confirm this by checking the efflux ratio. If the ER is high (>2), repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A→B permeability would confirm efflux.[20]

  • Possible Cause 2: Poor Cell Monolayer Integrity. If the cell monolayer is not intact, the results will be unreliable.

    • Solution: Always check TEER values before and after the experiment. Also, run a low-permeability control compound (e.g., Lucifer Yellow) to ensure the integrity of the tight junctions.

  • Possible Cause 3: The Molecule Intrinsically Has Low Permeability. Some molecules, due to their size, polarity, or other properties, cannot easily cross the cell membrane via passive diffusion and are not substrates for uptake transporters.

    • Solution: If efflux is ruled out and the molecule's intrinsic permeability is the limiting factor, formulation strategies alone may be insufficient. Chemical modification of the molecule (a prodrug approach, which this compound already utilizes) or the inclusion of permeation enhancers would be the next logical steps to investigate.[14][27]

References

Technical Support Center: Assessing Belnacasan Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays to evaluate the cytotoxicity of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (VX-765) is a prodrug that is converted in the body to its active form, VRT-043198. It is a potent and selective inhibitor of caspase-1, an enzyme involved in inflammation and a form of programmed cell death called pyroptosis.[1] By blocking caspase-1, this compound inhibits the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2]

Q2: Is this compound expected to be directly cytotoxic to cells?

A2: this compound's primary role is anti-inflammatory rather than directly cytotoxic.[2] In fact, some computational studies have predicted potential hepatotoxicity, while human clinical trials have shown it to be well-tolerated, suggesting low general cytotoxicity.[1] In many experimental settings, this compound is used as a negative control in cytotoxicity assays, where it does not significantly reduce cell viability on its own.

Q3: Which cell viability assays are recommended for assessing the effects of this compound?

A3: Standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays are commonly used. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.

Q4: How does this compound's mechanism of action affect the interpretation of cytotoxicity assays?

A4: Since this compound inhibits caspase-1, it can specifically prevent pyroptosis, a lytic form of cell death. This can lead to a decrease in LDH release in experimental models where pyroptosis is induced. Therefore, a reduction in LDH release in the presence of this compound may indicate an inhibition of pyroptosis rather than a direct pro-survival effect on the cells. It is crucial to include proper controls to interpret the results accurately.

Troubleshooting Guides

MTT Assay

Issue 1: Unexpectedly high cell viability in the presence of a known cytotoxic agent when co-treated with this compound.

  • Possible Cause: The cytotoxic agent may be inducing cell death through a caspase-1-dependent pathway (pyroptosis). This compound is inhibiting this specific pathway, leading to an apparent increase in viability.

  • Solution:

    • Confirm the mode of cell death induced by the cytotoxic agent. Use assays for other cell death pathways (e.g., apoptosis, necroptosis) to see if they are affected.

    • Use a positive control for pyroptosis and demonstrate that this compound inhibits it in your cell system.

    • Consider that the MTT assay measures metabolic activity, and cells undergoing pyroptosis may lose metabolic function. This compound's inhibition of this process would preserve metabolic activity, leading to a higher MTT signal.

Issue 2: Inconsistent or variable MTT results.

  • Possible Cause: Uneven cell seeding, contamination, or issues with the MTT reagent or solubilization step.

  • Solution:

    • Ensure a single-cell suspension before seeding and check for even cell distribution in the wells.

    • Always include a vehicle control (e.g., DMSO) at the same concentration as used for this compound.

    • Ensure complete solubilization of the formazan crystals before reading the absorbance. Pipette up and down to mix thoroughly.

LDH Assay

Issue 1: Lower than expected LDH release when treating with a compound known to induce pyroptosis in the presence of this compound.

  • Possible Cause: This is the expected outcome. This compound is inhibiting caspase-1, which is required for pyroptosis and the subsequent release of LDH.

  • Solution:

    • This result validates the anti-pyroptotic activity of this compound.

    • To confirm, use a positive control for pyroptosis (e.g., LPS + Nigericin in macrophages) and show that this compound reduces LDH release in a dose-dependent manner.

    • Include a maximum LDH release control (lysed cells) to ensure the assay is working correctly.

Issue 2: High background LDH in control wells.

  • Possible Cause: High cell density leading to spontaneous cell death, contamination, or presence of LDH in the serum of the culture medium.

  • Solution:

    • Optimize cell seeding density to avoid overgrowth.

    • Use fresh, high-quality serum and include a "medium only" background control to subtract any LDH activity from the serum.

    • Ensure gentle handling of the plates to avoid mechanical cell damage.

Data Presentation

While this compound is not primarily cytotoxic, it's important to understand its inhibitory concentrations for its target, caspase-1, as this will inform the concentrations used in experiments.

Table 1: Inhibitory Concentrations (IC50/Ki) of this compound (VX-765) and its Active Form (VRT-043198)

CompoundTargetAssay TypeIC50 / KiCell Type / Condition
This compound (VX-765)IL-1β releaseCell-based~0.7 µMLPS-induced human PBMCs
VRT-043198Caspase-1Cell-free0.8 nM (Ki)Purified enzyme
VRT-043198Caspase-4Cell-free<0.6 nM (Ki)Purified enzyme
This compound (VX-765)IL-1β releaseCell-based0.99 ± 0.29 µMPBMCs from FCAS patients
This compound (VX-765)IL-1β releaseCell-based1.10 ± 0.61 µMPBMCs from healthy controls

Data compiled from multiple sources.[2][3][4]

Table 2: Cytotoxicity Profile of this compound (VX-765)

Cell LineAssayConcentration% Cell ViabilityObservation
A549MTTUp to 50 µM~100%No significant cytotoxicity observed when used as a control.
H1299MTTUp to 50 µM~100%No significant cytotoxicity observed when used as a control.

Qualitative data from a study where this compound was used as an inhibitor of induced cell death.[5]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and/or other compounds. Include vehicle controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Medium only.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Mandatory Visualization

Belnacasan_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., TLRs) PAMPs/DAMPs->PRR MyD88 MyD88 PRR->MyD88 IKK IKK Complex MyD88->IKK NLRP3_Inflammasome NLRP3 Inflammasome Assembly MyD88->NLRP3_Inflammasome NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Pro_IL1b pro-IL-1β IL1b_Release IL-1β Release Pro_IL1b->IL1b_Release Mature IL-1β Pro_Caspase1 pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Caspase1->Pro_IL1b Cleavage GSDMD Gasdermin-D Caspase1->GSDMD Cleavage This compound This compound (VX-765) This compound->Caspase1 Inhibition GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Cell Lysis Gene_Expression->Pro_IL1b Transcription & Translation

Figure 1. this compound inhibits Caspase-1 activation, preventing pyroptosis.

Figure 2. General workflow for assessing this compound cytotoxicity.

References

Validation & Comparative

Belnacasan vs AC-YVAD-CMK as a caspase-1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Belnacasan and AC-YVAD-CMK as Caspase-1 Inhibitors

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical inflammatory cysteine protease. It plays a central role in the innate immune response by processing the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18 into their active forms. Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. Given its pivotal role in inflammation, caspase-1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.

This guide provides a detailed comparison of two prominent caspase-1 inhibitors: this compound (VX-765), a clinically evaluated prodrug, and AC-YVAD-CMK, a widely used research tool. We will objectively compare their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols for key assays.

Mechanism of Action

This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective, reversible inhibitor of caspase-1.[3][4] Its design as a prodrug enhances its oral bioavailability, allowing for systemic administration in in vivo studies and clinical trials.[2][5] this compound has been investigated for its therapeutic potential in various conditions, including epilepsy, arthritis, and psoriasis.[1][6]

AC-YVAD-CMK is a synthetic tetrapeptide (N-Ac-Tyr-Val-Ala-Asp-chloromethyl ketone) that acts as a potent and irreversible inhibitor of caspase-1.[7][8] The peptide sequence is based on the preferred cleavage site of caspase-1 in its natural substrate, pro-IL-1β.[7] The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site cysteine of the enzyme, leading to its irreversible inactivation. Due to its potent and irreversible nature, AC-YVAD-CMK is extensively used as a tool compound in in vitro and in vivo research to probe the function of caspase-1.[7][9]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound (as its active form, VRT-043198) and AC-YVAD-CMK.

ParameterThis compound (VRT-043198)AC-YVAD-CMKReferences
Inhibition Constant (Ki) 0.8 nM (for Caspase-1)0.8 nM (for Caspase-1)[3][10]
IC50 (Cell-free) ≤ 1 nMNot widely reported[4]
IC50 (Cell-based) 0.67 µM (LPS-induced IL-1β release in human PBMCs) 1.9 µM (LPS-induced IL-1β release in human whole blood)~10 µM (TCBQ-stimulated HUVECs)[3][11]
Selectivity Potent inhibitor of Caspase-1 and Caspase-4 (Ki < 0.6 nM)Potent inhibitor of Caspase-1. Weak inhibitor of Caspase-4 and Caspase-5.[2][3][7]
Mode of Inhibition ReversibleIrreversible[4][7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical caspase-1 signaling pathway and a general experimental workflow for evaluating caspase-1 inhibitors.

Caspase1_Pathway cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Forms pores, leading to

Caption: Caspase-1 Inflammasome Signaling Pathway.

Inhibitor_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, THP-1, BMDMs) Priming 2. Priming (Signal 1) (e.g., LPS for 3-4h) Cell_Culture->Priming Inhibitor 3. Inhibitor Pre-treatment (this compound or AC-YVAD-CMK) Priming->Inhibitor Stimulation 4. Stimulation (Signal 2) (e.g., ATP, Nigericin) Inhibitor->Stimulation Collect 5. Collect Supernatant and Cell Lysate Stimulation->Collect ELISA IL-1β / IL-18 ELISA Collect->ELISA LDH_Assay LDH Assay (Pyroptosis) Collect->LDH_Assay Western_Blot Western Blot (Caspase-1, GSDMD cleavage) Collect->Western_Blot

Caption: Experimental Workflow for Caspase-1 Inhibitor Evaluation.

Supporting Experimental Data

In Vitro Studies

  • This compound (VRT-043198): Has demonstrated potent inhibition of IL-1β release from human peripheral blood mononuclear cells (PBMCs) and in whole blood assays, with IC50 values of 0.67 µM and 1.9 µM, respectively.[3] It effectively blocks the release of IL-1β and IL-18 without significantly affecting other cytokines like TNF-α, IL-6, or IL-8.[2][5]

  • AC-YVAD-CMK: Is shown to effectively suppress the expression and release of IL-1β and IL-18 in various cell types, including activated microglia.[11] It is frequently used to confirm the role of caspase-1 in experimental models of pyroptosis and inflammation.[9][11]

In Vivo Studies

  • This compound: In a mouse model of collagen-induced arthritis, oral administration of this compound resulted in a dose-dependent reduction in inflammation scores and protected joints from damage.[3] In a rat model of epilepsy, it was shown to block kindling epileptogenesis by preventing the increase of IL-1β in the forebrain.[3] Furthermore, in a murine model of acute lung injury, this compound treatment inhibited pyroptosis, reduced inflammation, and preserved organ morphology.[12]

  • AC-YVAD-CMK: In a rat model of permanent middle cerebral artery occlusion, intracerebroventricular injection of AC-YVAD-CMK significantly reduced infarct volume and offered long-lasting neuroprotection.[10] This effect was associated with a reduction in both caspase-1 and caspase-3 activity and a decrease in brain levels of IL-1β and TNF-α.[10] Pretreatment with AC-YVAD-CMK also significantly reduced mortality in a rat model of endotoxin-induced lethality.[11][13]

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol is adapted from methodologies used to assess caspase-1 activity in a cell-free system.[3][14]

Objective: To determine the inhibitory potential (e.g., IC50) of a compound against purified recombinant caspase-1.

Materials:

  • Recombinant human Caspase-1

  • Assay Buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT)

  • Caspase-1 specific fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Test inhibitors (this compound or AC-YVAD-CMK) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm for AFC)

Procedure:

  • Prepare serial dilutions of the test inhibitors in Assay Buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

  • In a 96-well plate, add the diluted inhibitors to respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add diluted recombinant caspase-1 enzyme to all wells except the negative control.

  • Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-1 substrate (Ac-YVAD-AFC) to all wells.

  • Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Calculate the rate of substrate hydrolysis (reaction velocity) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol 2: Cell-Based IL-1β Release Assay

This protocol describes a common method to measure the effect of inhibitors on inflammasome-mediated IL-1β release from immune cells.[3][15][16]

Objective: To quantify the inhibition of IL-1β secretion from stimulated immune cells.

Materials:

  • Human PBMCs or murine bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., RPMI 1640 + 10% FBS).

  • Lipopolysaccharide (LPS).

  • ATP or Nigericin.

  • Test inhibitors (this compound or AC-YVAD-CMK).

  • Human or mouse IL-1β ELISA kit.

  • 96-well cell culture plate.

Procedure:

  • Seed cells (e.g., 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This induces the transcription of pro-IL-1β.

  • Remove the LPS-containing medium and replace it with fresh, serum-free medium.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or AC-YVAD-CMK for 30-60 minutes.

  • Activation (Signal 2): Add an inflammasome activator such as ATP (e.g., 1-5 mM) or Nigericin (e.g., 5-10 µM) for 30-60 minutes to activate the NLRP3 inflammasome and caspase-1.

  • Centrifuge the plate to pellet any detached cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.

Conclusion

This compound and AC-YVAD-CMK are both highly potent inhibitors of caspase-1, but they possess distinct characteristics that define their primary applications.

  • This compound (VX-765) is a reversible, orally bioavailable prodrug that has undergone clinical evaluation.[1] Its favorable pharmacokinetic properties make it suitable for in vivo studies in animal models and for potential therapeutic use in humans to treat chronic inflammatory diseases.[17] However, despite being well-tolerated, it has not yet demonstrated sufficient efficacy in clinical trials to gain regulatory approval.[1]

  • AC-YVAD-CMK is an irreversible peptide-based inhibitor.[7] Its irreversibility and high potency make it an excellent tool for biochemical and pharmacological studies to definitively establish the involvement of caspase-1 in biological pathways.[9] However, its peptide nature and reactive chloromethyl ketone group may limit its therapeutic potential due to potential off-target effects and poor pharmacokinetic properties for systemic use.

References

Comparative Efficacy of Belnacasan and Anakinra in Inflammatory Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two key anti-inflammatory compounds: Belnacasan (VX-765) and Anakinra. This document summarizes their mechanisms of action, presents available quantitative data from inflammatory arthritis models, and details the experimental protocols used in these studies.

Introduction

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases, such as caspase-1.[1] Dysregulation of inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases.[1] This has led to the development of targeted therapies aimed at modulating the inflammasome signaling cascade.

This guide focuses on two such therapeutics:

  • This compound (VX-765): An orally available prodrug of VRT-043198, a potent and selective inhibitor of caspase-1.[2] By targeting caspase-1, this compound blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3]

  • Anakinra: A recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[4] It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI), thereby blocking IL-1-mediated signaling.[4]

While both drugs ultimately temper the inflammatory response driven by IL-1, they do so at different points in the signaling pathway. This guide will delve into their comparative efficacy based on available preclinical data.

Mechanisms of Action

This compound and Anakinra intervene in the inflammatory cascade at distinct but related points. This compound acts upstream by preventing the generation of active IL-1β and IL-18, while Anakinra acts downstream by blocking the receptor for IL-1.

This compound: Inhibition of Caspase-1

This compound is a prodrug that is rapidly converted in the body to its active form, VRT-043198.[2] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme crucial for the activation of pro-inflammatory cytokines.[2] Caspase-1 is activated within the inflammasome complex, which assembles in response to various pathogenic and sterile danger signals.[1] Once active, caspase-1 cleaves the precursor forms of IL-1β and IL-18 into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[3] By inhibiting caspase-1, this compound effectively halts this process, preventing the release of these key inflammatory mediators.[3]

G cluster_inflammasome Inflammasome cluster_cytokines Cytokine Maturation PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Inflammation Inflammation IL-1β->Inflammation IL-18->Inflammation This compound This compound This compound->Caspase-1 inhibits

This compound inhibits Caspase-1, blocking cytokine maturation.
Anakinra: IL-1 Receptor Antagonism

Anakinra is a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra).[4] It shares the same primary amino acid sequence as native human IL-1Ra, with the addition of a single methionine residue at its amino terminus.[4] Anakinra functions by binding to the IL-1 type I receptor (IL-1RI) with a comparable affinity to IL-1α and IL-1β.[4][5] However, this binding is non-productive and does not trigger the downstream signaling events that lead to an inflammatory response.[6] By competitively inhibiting the binding of IL-1α and IL-1β to IL-1RI, Anakinra effectively blocks their biological activities.[4][5]

G cluster_signaling Intracellular Signaling IL-1α / IL-1β IL-1α / IL-1β IL-1RI IL-1RI IL-1α / IL-1β->IL-1RI binds IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP recruits MyD88 MyD88 IL-1RAcP->MyD88 activates IRAKs IRAKs MyD88->IRAKs NF-κB / MAPK NF-κB / MAPK IRAKs->NF-κB / MAPK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB / MAPK->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation Anakinra Anakinra Anakinra->IL-1RI binds & blocks

Anakinra competitively blocks the IL-1 receptor.

Comparative Efficacy Data

This compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

The following data are from a study evaluating the prophylactic efficacy of this compound (VX-765) in a mouse model of collagen-induced arthritis.

Outcome MeasureCIA Model Group (Control)This compound (VX-765) Treated Group (100 mg/kg, twice daily)p-value
Joints Clinical Score (at week 7) 6.5 (median)1.0 (median)p=0.010
Radiographic Score (at week 7) 5.5 (median)0 (median)p=0.004
Histologic Score (at week 7) 7.5 (median)2.0 (median)p=0.002
Serum IL-1β (pg/mL at week 7) 18.5 ± 2.69.2 ± 1.5p<0.01
Serum IL-18 (pg/mL at week 7) 145.2 ± 15.378.6 ± 10.2p<0.01
Serum IL-33 (pg/mL at week 7) 85.3 ± 10.145.1 ± 8.7p<0.01
Data are presented as median or mean ± standard error of the mean.
Anakinra in a Rat Model of Streptococcal Cell Wall (SCW)-Induced Arthritis

The following data are from a study evaluating the efficacy of Anakinra in a rat model of SCW-induced arthritis.

Outcome MeasureSCW Model Group (Control)Anakinra Treated Group% Inhibitionp-value
Paw Swelling (Flare 2) --88%p<0.001
Pain (Flare 2) --64%-
Data are presented as percent inhibition compared to the control group.
Anakinra in a Rat Model of Collagen-Induced Arthritis (CIA)

A population pharmacokinetic-pharmacodynamic-disease progression model was developed for Anakinra in CIA rats. This study indicated that Anakinra has modest effects on paw edema in this model.[5]

Experimental Protocols

This compound in Mouse Collagen-Induced Arthritis (CIA)
  • Animal Model: Male DBA/1 mice.

  • Induction of Arthritis: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on day 0. A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) was administered on day 21.[7]

  • Treatment: Mice in the treatment group received intraperitoneal injections of this compound (VX-765) at a dose of 100 mg/kg, twice daily, starting from the day of the booster immunization (week 3) for a duration of 4 weeks.[7]

  • Efficacy Assessment:

    • Joints Clinical Score: Arthritis severity was evaluated based on a scoring system.

    • Radiographic and Histologic Scores: At the end of the experiment (week 7), joints were assessed for bone erosion and inflammation.

    • Serum Cytokine Levels: Blood was collected at week 7, and serum levels of IL-1β, IL-18, and IL-33 were measured by ELISA.[7]

G cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day 0 Day 0 Day 21 Day 21 Day 0->Day 21 Primary Immunization (Collagen + CFA) Day 21_start Day 21 Week 7 Week 7 Day 21_start->Week 7 This compound (100 mg/kg, twice daily, i.p.) Week 7_assess Week 7 Efficacy Readouts Efficacy Readouts Week 7_assess->Efficacy Readouts Clinical, Radiographic, Histologic Scores & Serum Cytokines

Experimental workflow for this compound in mouse CIA model.
Anakinra in Rat Streptococcal Cell Wall (SCW)-Induced Arthritis

  • Animal Model: Female Lewis rats.

  • Induction of Arthritis: A mono-arthritic, multi-flare arthritis was induced by an intra-articular injection of SCW extract into the hind ankle joint on day 1 (flare 1), followed by intravenous challenges on day 21 (flare 2) and day 42 (flare 3).[4]

  • Treatment: Late prophylactic administration of Anakinra was performed.[4]

  • Efficacy Assessment:

    • Paw Swelling: Measured using mechanical calipers.

    • Pain: Assessed by withdrawal threshold using a von-Frey assay.[4]

G cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day 1 Day 1 Day 21 Day 21 Day 1->Day 21 Flare 1 (i.a. SCW) Day 42 Day 42 Day 21->Day 42 Flare 2 (i.v. SCW) Flare 2_treat During Flare 2 Anakinra Anakinra Anakinra->Flare 2_treat Flare 2_assess During Flare 2 Efficacy Readouts Efficacy Readouts Flare 2_assess->Efficacy Readouts Paw Swelling & Pain

Experimental workflow for Anakinra in rat SCW arthritis model.

Conclusion

This compound and Anakinra represent two distinct therapeutic strategies for targeting IL-1-mediated inflammation. This compound acts as a caspase-1 inhibitor, preventing the production of mature IL-1β and IL-18, while Anakinra is an IL-1 receptor antagonist that blocks the signaling of these cytokines.

The available preclinical data, though not from direct comparative studies, demonstrate that both agents are effective in mitigating inflammation and disease severity in rodent models of arthritis. This compound significantly reduced joint inflammation, bone erosion, and levels of key pro-inflammatory cytokines in a mouse CIA model.[7] Similarly, Anakinra has shown efficacy in reducing paw swelling and pain in a rat model of SCW-induced arthritis.[4]

The choice between these two therapeutic approaches may depend on the specific inflammatory context and desired pharmacological profile. This compound's upstream inhibition of both IL-1β and IL-18 production could offer broader anti-inflammatory effects in certain conditions. Conversely, Anakinra's targeted blockade of the IL-1 receptor provides a more specific intervention in the IL-1 signaling pathway.

Further head-to-head studies in standardized inflammatory models are warranted to provide a more definitive comparative assessment of the efficacy of this compound and Anakinra. Such studies would be invaluable for guiding the development and clinical application of these and other inflammasome-targeted therapies.

References

Cross-Validation of Belnacasan's Anti-Inflammatory Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Belnacasan's (VX-765) anti-inflammatory properties across various cell lines. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

This compound is a closely watched investigational drug due to its specific inhibitory action on caspase-1, a critical enzyme in the inflammatory process. Understanding its performance relative to other compounds in relevant cellular models is crucial for advancing research and development in inflammatory diseases.

Mechanism of Action: Targeting the Inflammasome

This compound is an orally administered prodrug that is converted in the body to its active form, VRT-043198.[1][2][3] This active metabolite is a potent and selective inhibitor of caspase-1.[1][2] Caspase-1 plays a pivotal role in the innate immune system as the effector enzyme of the inflammasome, a multi-protein complex that responds to cellular danger signals.

Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1. Activated caspase-1 then proteolytically cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[4] These cytokines are potent mediators of inflammation. By inhibiting caspase-1, this compound effectively blocks the production and release of active IL-1β and IL-18, thereby exerting its anti-inflammatory effects.[1] Studies have also suggested that this compound can suppress the assembly of the NLRP3 inflammasome itself.

Comparative Anti-Inflammatory Effects of Caspase-1 Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity of this compound and a key alternative, Pralnacasan (VX-740), in different cell lines. Pralnacasan is another orally bioavailable prodrug that inhibits caspase-1.[5]

InhibitorActive FormCell LineAssayEndpointIC50 / KᵢCitation
This compound (VX-765) VRT-043198Human PBMCsIL-1β ReleaseInhibition of LPS-induced IL-1β~0.7 µM[2]
VRT-043198Human Whole BloodIL-1β ReleaseInhibition of LPS-induced IL-1βData not available
VRT-043198Murine Macrophages (J774A.1, RAW 264.7)IL-1β ReleaseInhibition of LPS+ATP induced IL-1βSpecific IC50 not provided
VRT-043198Human Monocytic Cells (THP-1)IL-1β ReleaseInhibition of LPS+ATP induced IL-1βData not available
Pralnacasan (VX-740) PralnacasanN/ACaspase-1 InhibitionEnzyme ActivityKᵢ = 1.4 nM[5]
PralnacasanMurine Chondrogenic CulturesCytokine ReleaseDecrease in pro-inflammatory cytokinesSpecific IC50 not provided[6]

Note: Direct comparative studies of this compound and Pralnacasan in the same cell lines with reported IC50 values are limited in the reviewed literature. The data presented is synthesized from available sources.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating this compound's efficacy, the following diagrams are provided.

Belnacasan_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1b Pro-IL-1β / Pro-IL-18 (inactive) NFkB->Pro_IL1b Transcription IL1b Mature IL-1β / IL-18 (active) Pro_IL1b->IL1b Pro_Casp1 Pro-Caspase-1 (inactive) NLRP3->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Activation Casp1->Pro_IL1b Cleavage This compound This compound (VX-765) This compound->Casp1 Inhibition Inflammation Inflammation IL1b->Inflammation

Caption: this compound's mechanism of action targeting Caspase-1.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1, PBMCs) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Treatment 3. Treatment (this compound or Alternative) Priming->Treatment Activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) Treatment->Activation Supernatant_Collection 5. Supernatant & Lysate Collection Activation->Supernatant_Collection ELISA 6a. IL-1β ELISA Supernatant_Collection->ELISA LDH_Assay 6b. LDH Cytotoxicity Assay Supernatant_Collection->LDH_Assay Western_Blot 6c. Western Blot (Caspase-1 Cleavage) Supernatant_Collection->Western_Blot

Caption: Workflow for assessing anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-validation.

NLRP3 Inflammasome Activation in Macrophages

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in macrophage cell lines (e.g., THP-1, J774A.1, RAW 264.7) or primary macrophages.

  • Cell Seeding: Plate cells in a suitable culture plate at a density appropriate for the downstream assay. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or the alternative inhibitor for 1-2 hours.

  • Activation (Signal 2): Stimulate the cells with a NLRP3 activator such as ATP (2-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 30-60 minutes.

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine and LDH analysis. Lyse the remaining adherent cells for Western blot analysis.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.

  • Signal Generation: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color change is observed.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from damaged cells, an indicator of pyroptosis or other forms of cytotoxic cell death.

  • Sample Preparation: Use the cell culture supernatants collected from the inflammasome activation experiment.

  • Assay Reaction: In a new 96-well plate, mix a portion of the supernatant with the LDH assay reaction mixture, which typically contains a substrate and a catalyst.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of untreated cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Western Blot for Caspase-1 Cleavage

This technique is used to detect the cleavage of pro-caspase-1 into its active p20 and p10 subunits, a hallmark of inflammasome activation.

  • Protein Extraction and Quantification: Lyse the cells from the inflammasome activation experiment and determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved fragments.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After a final wash, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of the p20 or p10 subunit indicates caspase-1 activation.

References

A Comparative Review of Small Molecule Caspase-1 Inhibitors, Featuring Belnacasan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of small molecule caspase-1 inhibitors, with a focus on Belnacasan (VX-765). The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical mediator of inflammation.[1][2] It is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms.[1][2][3] Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and neuroinflammatory conditions.[4][5] This has made caspase-1 an attractive therapeutic target for the development of small molecule inhibitors.

This review will compare the performance of this compound with other notable caspase-1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Caspase-1 Inhibitors

The following tables summarize the in vitro potency and cellular activity of several well-characterized small molecule caspase-1 inhibitors.

Table 1: In Vitro Potency of Caspase-1 Inhibitors

InhibitorActive FormMechanism of ActionTargetKᵢ (nM)IC₅₀ (nM)
This compound (VX-765)VRT-043198Reversible CovalentCaspase-10.8[6][7]0.204[8]
Caspase-4<0.6[6][7]14.5[8]
Pralnacasan (VX-740)Not ApplicableReversibleCaspase-11.4-
Ac-YVAD-cmkNot ApplicableIrreversible CovalentCaspase-10.8[9]-
IDN-6556Not ApplicableIrreversible CovalentPan-caspase--

Table 2: Cellular Activity of Caspase-1 Inhibitors

InhibitorCell TypeAssayIC₅₀ (µM)
This compound (VX-765)Human PBMCsLPS-induced IL-1β release~0.7
VRT-043198Human PBMCsLPS-induced IL-1β release0.67
VRT-043198Human Whole BloodLPS-induced IL-1β release1.9
NSC697923MacrophagesCaspase-1 enzymatic activity1.737[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below.

Caspase-1 Enzyme Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Test compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a solution of recombinant caspase-1 in assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the caspase-1 solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the caspase-1 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LPS-Induced Cytokine Release Assay (In Vitro)

This assay assesses the ability of an inhibitor to block caspase-1-mediated cytokine release in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kit for IL-1β

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-IL-1β expression and inflammasome activation.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β release for each concentration of the test compound and determine the IC₅₀ value.

Mandatory Visualization

Caspase-1 Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammasome signaling pathway, leading to the maturation and release of pro-inflammatory cytokines.

G Caspase-1 Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC Adaptor PRR->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GasderminD Gasdermin D Caspase1->GasderminD Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Pyroptosis->Inflammation This compound This compound (VX-765) This compound->Pro_Caspase1 Inhibits activation

Caption: Caspase-1 activation via the inflammasome and subsequent inflammatory signaling.

Experimental Workflow for Caspase-1 Inhibitor Screening

The diagram below outlines a typical workflow for screening and characterizing small molecule inhibitors of caspase-1.

G Caspase-1 Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library Biochemical_Assay Biochemical Caspase-1 Assay (HTS) Compound_Library->Biochemical_Assay Primary_Hits Primary Hits Biochemical_Assay->Primary_Hits Dose_Response Dose-Response & IC₅₀ Determination Primary_Hits->Dose_Response Cellular_Assay Cell-Based Assay (e.g., IL-1β Release) Dose_Response->Cellular_Assay Validated_Hits Validated Hits Cellular_Assay->Validated_Hits Selectivity_Profiling Selectivity Profiling (vs. other caspases) Validated_Hits->Selectivity_Profiling ADME_Tox ADME/Tox Profiling Selectivity_Profiling->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: A typical workflow for the discovery and development of caspase-1 inhibitors.

Comparative Analysis

This compound (VX-765) is a prodrug that is rapidly converted in vivo to its active form, VRT-043198.[6] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, acting through a reversible covalent modification of the catalytic cysteine residue.[8] Its high potency is demonstrated by its sub-nanomolar Kᵢ value for caspase-1.[6][7] In cellular assays, this compound effectively inhibits the release of IL-1β from human PBMCs.

Pralnacasan (VX-740) is another orally bioavailable prodrug of a reversible caspase-1 inhibitor.[5] It was one of the first caspase-1 inhibitors to enter clinical trials.[5] While it showed promise in preclinical models of arthritis, its development was halted due to liver toxicity observed in long-term animal studies.[4][5]

Ac-YVAD-cmk is a peptide-based irreversible inhibitor of caspase-1.[1] Its sequence is derived from the caspase-1 cleavage site in pro-IL-1β, conferring it high selectivity.[1] Due to its irreversible mechanism and peptide nature, its therapeutic potential is limited, but it remains a valuable tool for in vitro and in vivo research to probe the function of caspase-1.[1]

IDN-6556 (Emricasan) is a pan-caspase inhibitor, meaning it inhibits multiple caspases and is not specific for caspase-1.[10] While this broad activity can be beneficial in diseases where multiple caspases are dysregulated, it also carries a higher risk of off-target effects.

NSC697923 is a more recently identified non-peptidic small molecule inhibitor of caspase-1.[2] It has been shown to inhibit caspase-1 activity and suppress NLRP3 inflammasome activation in a gouty arthritis model.[2]

Selectivity and Clinical Outlook

A key consideration in the development of caspase-1 inhibitors is selectivity. VRT-043198, the active form of this compound, exhibits significant selectivity for caspase-1 and -4 over other caspases, which is a desirable characteristic to minimize off-target effects.[6] Both this compound and Pralnacasan have advanced to clinical trials, but their development has faced challenges.[4] The liver toxicity observed with Pralnacasan highlights a potential hurdle for long-term systemic administration of caspase-1 inhibitors.[4][5] this compound has been investigated in Phase II trials for conditions such as epilepsy and psoriasis, but its clinical development has also been challenging.[4] These experiences underscore the need for a thorough understanding of the long-term safety profiles of this class of inhibitors.

References

Belnacasan's Neuroprotective Efficacy Against Excitotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data provides a comparative overview of the neuroprotective effects of Belnacasan (VX-765) against excitotoxicity, a key pathological process in various neurological disorders. This guide synthesizes available experimental evidence, comparing this compound with other neuroprotective agents, namely Ac-YVAD-cmk and Mefenamic acid, to inform researchers, scientists, and drug development professionals.

Excitotoxicity, the pathological process by which excessive stimulation of neurons by excitatory neurotransmitters like glutamate leads to cell death, is a central mechanism in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] this compound, a selective inhibitor of caspase-1, has emerged as a promising therapeutic candidate to mitigate this neuronal damage.[2][3] Caspase-1 is a key enzyme in the inflammatory cascade that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which are implicated in exacerbating neuronal injury.[2][3][4]

Comparative Efficacy in Preclinical Models

To provide a clear comparison of the neuroprotective potential of this compound and its alternatives, the following tables summarize quantitative data from key preclinical studies. It is important to note that the experimental models of excitotoxicity differ between studies.

Table 1: Neuroprotective Effects of this compound (VX-765) in an In Vitro Model of Oxygen-Glucose Deprivation (OGD)

Treatment GroupLDH Release (% of Control)Reduction in Cell Death (%)Reference
Control (CTR)100-[5]
OGD350.27 ± 13.9-[5]
OGD + VX-765247.29 ± 11.2229.4%[5]

*In this study, primary neurons were subjected to oxygen-glucose deprivation (OGD), a model that induces excitotoxicity and ischemic cell death. Cell death was quantified by measuring the release of lactate dehydrogenase (LDH). Treatment with VX-765 significantly reduced LDH release compared to the OGD group, indicating a neuroprotective effect.[5]

Table 2: Neuroprotective Effects of Ac-YVAD-cmk in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAo)

Treatment GroupTotal Infarct Volume (% of Hemisphere) at 24hReduction in Infarct Volume (%)Reference
Vehicle41.1 ± 2.3-[6]
Ac-YVAD-cmk (300 ng)26.5 ± 2.135.5%[6]

*This in vivo study in a rat model of stroke, where excitotoxicity is a major contributor to neuronal damage, demonstrated that the caspase-1 inhibitor Ac-YVAD-cmk significantly reduced the total infarct volume 24 hours after the ischemic insult.[6]

Table 3: Neuroprotective Effects of Mefenamic Acid against Glutamate-Induced Excitotoxicity in Cultured Hippocampal Neurons

Treatment GroupCell Death (% of Glutamate Control)Reduction in Cell Death (%)Reference
Glutamate (5µM)100-[7]
Glutamate + Mefenamic Acid (10µM)Significantly reducedNot specified[7]
Glutamate + Mefenamic Acid (100µM)Significantly reducedNot specified[7]

*This study utilized a direct model of excitotoxicity by exposing cultured hippocampal neurons to glutamate. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), demonstrated a significant, concentration-dependent neuroprotective effect by reducing glutamate-evoked cell death.[7] The study also showed that other fenamate NSAIDs shared this neuroprotective property.[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and Ac-YVAD-cmk are primarily attributed to the inhibition of the caspase-1-mediated inflammatory pathway. In contrast, Mefenamic acid is believed to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of other ion channels.[7][8]

Excitotoxicity_Pathway cluster_0 Excitotoxic Stimulus (e.g., Glutamate, OGD) cluster_1 Neuronal Response cluster_2 Therapeutic Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx NLRP3_Inflammasome NLRP3 Inflammasome Assembly Ca_Influx->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cell_Death Neuronal Cell Death (Pyroptosis) Caspase1->Cell_Death IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->Cell_Death This compound This compound (VX-765) / Ac-YVAD-cmk This compound->Caspase1

Figure 1: Simplified signaling pathway of excitotoxicity and the point of intervention for caspase-1 inhibitors.

Experimental Methodologies

The following provides an overview of the key experimental protocols used in the cited studies to induce and quantify excitotoxicity.

1. Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model mimics the conditions of ischemia and induces excitotoxicity.[5]

OGD_Workflow Start Start Culture Primary Neuronal Culture Start->Culture Replace_Medium Replace with glucose-free medium Culture->Replace_Medium Hypoxic_Chamber Incubate in hypoxic chamber (e.g., 95% N2, 5% CO2) Replace_Medium->Hypoxic_Chamber Duration Incubate for a defined period (e.g., 2 hours) Hypoxic_Chamber->Duration Reoxygenation Return to normoxic conditions with glucose-containing medium Duration->Reoxygenation Incubate_Post_OGD Incubate for 24 hours Reoxygenation->Incubate_Post_OGD LDH_Assay Measure LDH release in supernatant Incubate_Post_OGD->LDH_Assay End End LDH_Assay->End

Figure 2: Experimental workflow for the Oxygen-Glucose Deprivation (OGD) model.

2. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This is a direct method to induce excitotoxicity by exposing cultured neurons to high concentrations of glutamate.[7]

Glutamate_Workflow Start Start Culture Primary Neuronal Culture (e.g., hippocampal) Start->Culture Add_Glutamate Add Glutamate (e.g., 5µM) to the culture medium Culture->Add_Glutamate Incubate Incubate for a defined period (e.g., 10 minutes) Add_Glutamate->Incubate Wash Wash cells to remove glutamate Incubate->Wash Incubate_Post_Exposure Incubate in fresh medium for 24 hours Wash->Incubate_Post_Exposure LDH_Assay Measure LDH release in supernatant Incubate_Post_Exposure->LDH_Assay End End LDH_Assay->End

Figure 3: Experimental workflow for glutamate-induced excitotoxicity.

3. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method to quantify cell death. It measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10]

LDH_Assay_Logic Cell_Damage Neuronal Cell Damage / Lysis LDH_Release LDH released into culture medium Cell_Damage->LDH_Release Sample_Collection Collect culture supernatant LDH_Release->Sample_Collection Reaction_Mix Add LDH substrate and cofactor (NAD+) Sample_Collection->Reaction_Mix Colorimetric_Change Measure colorimetric or fluorescent change Reaction_Mix->Colorimetric_Change Quantification Quantify LDH activity (proportional to cell death) Colorimetric_Change->Quantification

References

Navigating the IL-1β Pathway: A Comparative Guide to Belnacasan Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide array of inflammatory diseases. Targeting the IL-1β pathway has therefore become a significant focus for therapeutic intervention. Belnacasan (also known as VX-765), a selective inhibitor of caspase-1, represents a key approach to mitigating IL-1β-driven inflammation. This guide provides a comprehensive comparison of alternative compounds to this compound, offering insights into their mechanisms of action, inhibitory activities, and pharmacokinetic profiles, supported by experimental data.

The IL-1β Signaling Pathway and Points of Intervention

The production of active IL-1β is a tightly regulated process, primarily controlled by the inflammasome, a multi-protein complex. As illustrated below, various therapeutic agents can intercept this pathway at different key stages.

IL1B_Pathway cluster_upstream Upstream Signaling cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Interventions PAMPs/DAMPs PAMPs/DAMPs TLR/NLR TLR/NLR Signaling PAMPs/DAMPs->TLR/NLR Signal 1 NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Signal 2 NF-kB NF-κB Activation TLR/NLR->NF-kB Pro-IL-1B Pro-IL-1β Transcription NF-kB->Pro-IL-1B Pro-IL-1B_protein Pro-IL-1β ASC ASC NLRP3->ASC Oligomerization Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage IL-1B Mature IL-1β Caspase-1->IL-1B Cleavage Pro-IL-1B_protein->IL-1B IL-1R IL-1 Receptor (IL-1R) IL-1B->IL-1R Inflammatory_Response Inflammatory Response IL-1R->Inflammatory_Response NLRP3_Inhibitors NLRP3 Inhibitors (e.g., Dapansutrile) NLRP3_Inhibitors->NLRP3 Caspase-1_Inhibitors Caspase-1 Inhibitors (e.g., this compound) Caspase-1_Inhibitors->Caspase-1 IL-1B_Antibodies IL-1β Antibodies (e.g., Canakinumab) IL-1B_Antibodies->IL-1B IL-1R_Antagonists IL-1R Antagonists (e.g., Anakinra) IL-1R_Antagonists->IL-1R

Caption: IL-1β signaling pathway and points of therapeutic intervention.

Comparative Analysis of this compound and its Alternatives

This section provides a detailed comparison of this compound with other compounds targeting the IL-1β pathway, categorized by their mechanism of action.

Caspase-1 Inhibitors

This compound and its predecessor, Pralnacasan, directly inhibit caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active form.

CompoundTargetIC50 / KiKey Pharmacokinetic Parameters
This compound (VX-765) Caspase-1Ki: 0.8 nM[1][2]Orally bioactive prodrug of VRT-043198.[3]
Pralnacasan (VX-740) Caspase-1Ki: 1.4 nM[4]Orally bioavailable.[5][6] Clinical development was halted due to liver abnormalities in long-term animal studies at high doses.[5]
NLRP3 Inflammasome Inhibitors

These small molecules prevent the assembly and activation of the NLRP3 inflammasome, a key upstream activator of caspase-1.

CompoundTargetIC50 / KiKey Pharmacokinetic Parameters
Dapansutrile (OLT1177) NLRP3IC50: 1 nM (for IL-1β and IL-18 release from J774 macrophages)[7]Orally available.[8] Phase 1 and 2a clinical trials have shown it to be safe and well-tolerated.[9][10]
MCC950 NLRP3IC50: 7.5 nM (in mouse bone marrow-derived macrophages)[11][12]Potent and selective NLRP3 inhibitor.[11]
IL-1 Receptor Antagonists and IL-1β Neutralizing Antibodies

This class of biologics acts downstream by either blocking the IL-1 receptor or by directly neutralizing circulating IL-1β.

CompoundTargetBinding Affinity (Kd)Key Pharmacokinetic Parameters
Anakinra IL-1 Receptor-Half-life: 4-6 hours.[13] Requires daily subcutaneous injections.
Canakinumab IL-1β~35-40 pM[10]Half-life: ~26 days.[9][14] Subcutaneous bioavailability: ~70%.[9][14]
Rilonacept IL-1α, IL-1β0.5 pM for IL-1β, 1.4 pM for IL-1α[15]Half-life: ~7 days.[16] Administered via subcutaneous injection.[16]
Other Mechanisms
CompoundTargetIC50 / KiKey Pharmacokinetic Parameters
Givinostat Lysine Deacetylases (KDACs)Reduces IL-1β-induced Il1b expression and IL-1β processing.[14]-
MABp1 IL-1α-Well-tolerated in clinical trials.[17]

Head-to-Head Comparative Studies

Direct comparative studies are crucial for evaluating the relative efficacy of these compounds. A study in a mouse model of acute pancreatitis demonstrated that both the NLRP3 inhibitor MCC950 (50 mg/kg) and the caspase-1 inhibitor This compound (VX-765) (200 mg/kg) significantly mitigated pancreatic necrosis and systemic inflammation. Both compounds reduced serum levels of IL-1β, IL-6, and TNF-α.

In a systematic review comparing Anakinra and Canakinumab for immune-mediated disorders, both treatments showed a significant and comparable reduction in disease activity score in patients with rheumatoid arthritis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate compounds targeting the IL-1β pathway.

NLRP3 Inflammasome Activation Assay

This assay is used to assess the ability of a compound to inhibit the activation of the NLRP3 inflammasome in vitro.

Cell Line: Human monocytic cell line (THP-1) or primary bone marrow-derived macrophages (BMDMs).

Protocol:

  • Cell Seeding: Seed THP-1 cells or BMDMs in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate with Phorbol 12-myristate 13-acetate (PMA) if using THP-1 cells.

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., Dapansutrile) or vehicle control for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding an activating agent such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants for analysis.

  • Analysis: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit. Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis.

Workflow Diagram:

NLRP3_Assay_Workflow start Start seed_cells Seed and Differentiate THP-1 cells start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells add_inhibitor Add Test Compound prime_cells->add_inhibitor activate_inflammasome Activate with Nigericin/ATP (Signal 2) add_inhibitor->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant analyze Analyze IL-1β (ELISA) and Pyroptosis (LDH assay) collect_supernatant->analyze end End analyze->end

Caption: Workflow for in vitro NLRP3 inflammasome activation assay.
Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1 and is used to evaluate the potency of caspase-1 inhibitors like this compound.

Assay Type: Fluorometric or colorimetric.

Protocol (Fluorometric):

  • Sample Preparation: Prepare cell lysates from treated and untreated cells or use purified recombinant caspase-1.

  • Reaction Mixture: In a 96-well microplate, add the cell lysate or purified enzyme to a reaction buffer containing the caspase-1 substrate, Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin).

  • Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., this compound) before adding the substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-1.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the inhibitor-treated wells to the vehicle control.

IL-1β ELISA (Enzyme-Linked Immunosorbent Assay)

This is a quantitative immunoassay to measure the concentration of IL-1β in biological samples such as cell culture supernatants, plasma, or serum.

Protocol (Sandwich ELISA):

  • Coating: Coat a 96-well microplate with a capture antibody specific for human IL-1β and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add standards of known IL-1β concentrations and the unknown samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of IL-1β present.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of IL-1β in the samples.

This guide provides a foundational comparison of various therapeutic strategies targeting the IL-1β pathway. The choice of an alternative to this compound will depend on the specific research or clinical context, considering factors such as the desired point of intervention in the pathway, the required pharmacokinetic profile, and the specific disease indication. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these promising compounds.

References

Belnacasan's Potency Unveiled: A Comparative Analysis Against Next-Generation Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic agents targeting inflammatory diseases, the selective inhibition of caspases remains a pivotal strategy. This guide provides a detailed comparative analysis of Belnacasan (VX-765), a prominent caspase-1 inhibitor, against the next-generation, broad-spectrum caspase inhibitor, Emricasan (IDN-6556). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.

This compound is an orally administered prodrug that is rapidly converted in the body to its active form, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[2][3][4][5][6] In contrast, Emricasan is an irreversible pan-caspase inhibitor, designed to target a wider range of caspases involved in apoptosis.[7][8]

Comparative Potency and Selectivity

The potency and selectivity of caspase inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes the inhibitory activity of VRT-043198 (the active metabolite of this compound) and Emricasan against a panel of caspases.

Caspase TargetVRT-043198 (Ki, nM)Emricasan (IC50, nM)
Caspase-10.8[2][3][4][5][6]0.4[9]
Caspase-2-20[9]
Caspase-3100- to 10,000-fold less potent than against Caspase-1[2][3]2[9]
Caspase-4<0.6[2][3][4][5][6]-
Caspase-6100- to 10,000-fold less potent than against Caspase-1[2][3]4[9]
Caspase-7100- to 10,000-fold less potent than against Caspase-1[2][3]6[9]
Caspase-8100- to 10,000-fold less potent than against Caspase-1[2]6[9]
Caspase-9100- to 10,000-fold less potent than against Caspase-1[2]0.3[9]

As the data illustrates, VRT-043198 demonstrates high potency and selectivity for the inflammatory caspases, caspase-1 and caspase-4. In contrast, Emricasan exhibits potent, broad-spectrum inhibition across both inflammatory and apoptotic caspases.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and evaluation, the following diagrams illustrate the caspase-1 signaling pathway and a general workflow for assessing caspase inhibitor potency.

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_activation cluster_downstream Downstream Effects NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound (VRT-043198) This compound->Casp1 Inhibits

Caspase-1 signaling pathway and the inhibitory action of this compound.

Caspase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant_Caspase Recombinant Caspase Enzyme Incubation Incubate Enzyme with Inhibitor Recombinant_Caspase->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate Fluorogenic Caspase Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Plot_Data Plot Reaction Rates Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50/Ki Plot_Data->Calculate_IC50

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Belnacasan

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides immediate, essential safety and logistical information for the handling of Belnacasan (also known as VX-765). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

1.1 Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166
Skin Protection Protective glovesImpermeable and resistant to the product/substance/preparation
Lab coat---
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if dust is generated
Hand Protection Handle with glovesDispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

1.2 Hazard and Precautionary Statements

Code Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

2.1 Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperatures are 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months).[2]

2.2 Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

2.3 Disposal Plan

Dispose of unused or unwanted this compound and its containers in accordance with federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols and Data

This compound is a prodrug that is converted to its active form, VRT-043198, which is a potent inhibitor of caspase-1.

3.1 Quantitative Data

Parameter Value Target
Ki (VRT-043198) 0.8 nMCaspase-1
IC50 (VRT-043198) 0.67 ± 0.55 µM (PBMCs), 1.9 ± 0.80 µM (Whole Blood)IL-1β release

3.2 Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for in vitro experiments using this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Reconstitute this compound in DMSO C Pre-treat cells with This compound (30 min) A->C B Prepare cell culture (e.g., PBMCs) B->C D Stimulate cells (e.g., with LPS) C->D E Incubate for desired time D->E F Collect supernatant E->F G Analyze cytokine levels (e.g., ELISA for IL-1β) F->G

Caption: General experimental workflow for in vitro studies with this compound.

Signaling Pathway

This compound's active form, VRT-043198, inhibits caspase-1, a key enzyme in the inflammasome pathway. This pathway is crucial for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

G cluster_activation Inflammasome Activation cluster_caspase Caspase-1 Cascade cluster_cytokines Cytokine Maturation & Release PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves This compound This compound (VRT-043198) This compound->Casp1 inhibits IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

Caption: this compound inhibits Caspase-1, blocking pro-inflammatory cytokine maturation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Belnacasan
Reactant of Route 2
Belnacasan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.